Pitofenone hydrochloride
Description
Properties
IUPAC Name |
methyl 2-[4-(2-piperidin-1-ylethoxy)benzoyl]benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4.ClH/c1-26-22(25)20-8-4-3-7-19(20)21(24)17-9-11-18(12-10-17)27-16-15-23-13-5-2-6-14-23;/h3-4,7-12H,2,5-6,13-16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFIFDFEDPJBII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OCCN3CCCCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046461 | |
| Record name | Pitofenone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248-42-6 | |
| Record name | Pitofenone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1248-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bulgarketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001248426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pitofenone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-[4-[2-piperidinoethoxy]benzoyl]benzoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.636 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PITOFENONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE1ZA4ZBEX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pitofenone Hydrochloride: An In-depth Technical Guide on its Mechanism of Action on Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pitofenone hydrochloride is a potent spasmolytic agent with a multifaceted mechanism of action on smooth muscle. This technical guide provides a comprehensive overview of its pharmacological effects, focusing on the core molecular interactions that lead to smooth muscle relaxation. The primary mechanisms of action include a direct musculotropic (papaverine-like) effect, a neurotropic (anticholinergic) effect, and inhibition of acetylcholinesterase. This document synthesizes available data, details relevant experimental protocols, and provides visual representations of the key signaling pathways to facilitate a deeper understanding for research and drug development professionals.
Core Mechanisms of Action
This compound exerts its spasmolytic effects through a combination of direct and indirect actions on smooth muscle cells. These mechanisms collectively lead to a reduction in smooth muscle tone and motility.
Direct Musculotropic (Spasmolytic) Action
Pitofenone exhibits a direct relaxing effect on smooth muscle, independent of nerve supply, which is often described as "papaverine-like"[1]. This suggests two primary molecular targets: phosphodiesterases (PDEs) and calcium channels.
-
Phosphodiesterase (PDE) Inhibition: Papaverine is known to be a non-selective inhibitor of various PDE isoenzymes[2][3][4][5][6]. By inhibiting PDEs, papaverine increases the intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These second messengers activate protein kinases (PKA and PKG, respectively), which in turn phosphorylate several downstream targets that promote smooth muscle relaxation. This includes the inhibition of myosin light chain kinase (MLCK) and the sequestration of intracellular calcium. While direct evidence for pitofenone's specific PDE isoform inhibition and corresponding IC50 values are not extensively documented in publicly available literature, its papaverine-like action strongly implies a similar mechanism.
-
Modulation of Calcium Channels: Papaverine has also been reported to have direct effects on calcium channels[2][3][6]. Smooth muscle contraction is critically dependent on an increase in intracellular calcium concentration ([Ca²⁺]i), which can occur through influx from the extracellular space via voltage-gated L-type calcium channels (VGLCCs) and store-operated calcium channels (SOCCs), as well as release from intracellular stores like the sarcoplasmic reticulum. Some studies suggest that drugs with relaxing properties, such as papaverine and pitofenone, may affect different calcium activation or storing mechanisms[7]. However, specific quantitative data on pitofenone's direct action on VGLCCs or SOCCs, including IC50 values for inhibition of calcium influx, require further investigation.
Neurotropic (Anticholinergic) Action
Acetylcholinesterase Inhibition
In addition to its direct and anticholinergic effects, pitofenone has been shown to inhibit the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine in the synaptic cleft[1][9]. This inhibition is reversible, linear, and noncompetitive in nature[9].
| Enzyme Source | Ki Value (µM) |
| Bovine Erythrocytes | 36[9] |
| Electric Eel | 45[9] |
Table 1: Inhibition Constants (Ki) of Pitofenone for Acetylcholinesterase.
The inhibition of AChE would lead to an accumulation of acetylcholine in the synapse. This effect appears to be counterintuitive to its spasmolytic action. However, it is hypothesized that this effect may be more relevant in specific contexts or that the anticholinergic and direct spasmolytic effects are predominant. A qualitative correlation between the anticholinesterase and the corresponding antimuscarinic activity for some related compounds has been noted[9].
Synergistic Effects in Combination Therapy
Pitofenone is frequently used in combination with other active pharmaceutical ingredients, notably fenpiverinium bromide and non-steroidal anti-inflammatory drugs (NSAIDs) like metamizole or diclofenac, to enhance its therapeutic efficacy[1][10].
-
With Fenpiverinium Bromide: Fenpiverinium bromide is a quaternary ammonium compound with potent anticholinergic properties, acting as a competitive antagonist at muscarinic receptors, particularly the M3 subtype on smooth muscle cells[11][12][13][14]. The combination of pitofenone and fenpiverinium results in a synergistic antispasmodic effect by targeting the cholinergic pathway at two levels: pitofenone's anticholinergic action and fenpiverinium's potent muscarinic blockade.
-
With NSAIDs (e.g., Diclofenac): The combination with NSAIDs like diclofenac has been shown to have a potent antispasmodic activity[8][10][15][16]. The mechanism for this synergy is likely multifactorial. NSAIDs inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are known to sensitize smooth muscle to contractile stimuli. Additionally, some NSAIDs may have a direct modulatory effect on smooth muscle contraction.
Visualizing the Mechanisms of Action
To better illustrate the complex interactions of pitofenone with smooth muscle cells, the following diagrams, generated using Graphviz (DOT language), depict the key signaling pathways.
Detailed Experimental Protocols
The following sections outline the methodologies for key experiments cited or relevant to the study of pitofenone's mechanism of action.
Isolated Organ Bath for Smooth Muscle Contractility
Objective: To assess the direct spasmolytic and anticholinergic effects of pitofenone on isolated smooth muscle preparations.
Methodology:
-
Tissue Preparation: Smooth muscle strips (e.g., guinea pig ileum, rat colon, or human upper urinary tract) are dissected and mounted in an isolated organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Isometric Tension Recording: The tissues are connected to isometric force transducers to record changes in muscle tension.
-
Equilibration: Tissues are allowed to equilibrate under a resting tension for a specified period.
-
Experimental Procedure:
-
Direct Spasmolytic Effect: Cumulative concentrations of pitofenone are added to the bath to assess its direct relaxant effect on the resting tone or on tissues pre-contracted with a spasmogen like potassium chloride (KCl).
-
Anticholinergic Effect: Concentration-response curves to a muscarinic agonist (e.g., acetylcholine or carbachol) are generated in the absence and presence of increasing concentrations of pitofenone to determine its antagonistic potency (pA₂ value).
-
-
Data Analysis: The relaxant effect is expressed as a percentage of the pre-contraction, and IC50 values are calculated. For antagonism, Schild plot analysis can be used to determine the pA₂ value.
Muscarinic Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of pitofenone for different muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing specific human muscarinic receptor subtypes (M1-M5) are prepared from cultured cells (e.g., CHO or Sf9 cells).
-
Radioligand Binding: The membranes are incubated with a specific radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of pitofenone.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand.
-
Quantification: The radioactivity on the filters is measured by liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and the IC50 values are determined. The Ki values are then calculated using the Cheng-Prusoff equation.
Phosphodiesterase (PDE) Activity Assay
Objective: To investigate the inhibitory effect of pitofenone on different PDE isoenzymes.
Methodology:
-
Enzyme Source: Recombinant human PDE isoenzymes are used.
-
Assay Principle: The assay measures the conversion of a cyclic nucleotide (cAMP or cGMP) to its corresponding monophosphate by the PDE enzyme.
-
Procedure: The PDE enzyme is incubated with its substrate (cAMP or cGMP) in the presence of varying concentrations of pitofenone.
-
Detection: The amount of product formed or the remaining substrate is quantified using various methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence-based assays.
-
Data Analysis: Inhibition curves are constructed, and IC50 values for each PDE isoenzyme are calculated.
Intracellular Calcium Measurement
Objective: To assess the effect of pitofenone on intracellular calcium concentration ([Ca²⁺]i) in smooth muscle cells.
Methodology:
-
Cell Culture and Loading: Primary smooth muscle cells or cultured cell lines are grown on coverslips and loaded with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).
-
Fluorescence Microscopy: The coverslips are mounted on a fluorescence microscope equipped with a perfusion system.
-
Experimental Protocol: Baseline fluorescence is recorded, and then cells are stimulated with a spasmogen (e.g., KCl or a muscarinic agonist) in the absence or presence of pitofenone. The effect of pitofenone on resting [Ca²⁺]i and on agonist-induced calcium transients is measured.
-
Data Analysis: The ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity is used to calculate or represent changes in [Ca²⁺]i.
Conclusion and Future Directions
This compound is a versatile spasmolytic agent that operates through a combination of direct musculotropic, anticholinergic, and acetylcholinesterase inhibitory mechanisms. Its papaverine-like action strongly points towards PDE inhibition and modulation of calcium homeostasis as key components of its direct effect on smooth muscle. While its clinical efficacy, particularly in combination therapies, is well-established, a more detailed quantitative understanding of its interaction with specific molecular targets is warranted.
Future research should focus on:
-
Determining the binding affinities (Ki values) of pitofenone for all five muscarinic receptor subtypes to better understand its anticholinergic profile.
-
Screening pitofenone against a panel of PDE isoenzymes to identify specific targets and quantify its inhibitory potency (IC50 values).
-
Conducting detailed electrophysiological and fluorescence imaging studies to precisely quantify the effects of pitofenone on voltage-gated and store-operated calcium channels in smooth muscle cells.
-
Elucidating the molecular basis of the synergistic interaction between pitofenone and NSAIDs.
A more granular understanding of these mechanisms will not only refine our knowledge of this established therapeutic agent but also pave the way for the development of novel, more selective spasmolytic drugs with improved efficacy and safety profiles.
References
- 1. This compound | 1248-42-6 | Benchchem [benchchem.com]
- 2. Papaverine and Its Mechanism of Action | Encyclopedia MDPI [encyclopedia.pub]
- 3. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]
- 4. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Papaverine - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. [Effects of drugs on the upper urinary tract of the human] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound ≥98% (HPLC) | 1248-42-6 [sigmaaldrich.com]
- 9. Acetylcholinesterase inhibition by pitofenone: a spasmolytic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rxhive.zynapte.com [rxhive.zynapte.com]
- 12. macsenlab.com [macsenlab.com]
- 13. pillintrip.com [pillintrip.com]
- 14. Fenpiverinium bromide | 125-60-0 | Benchchem [benchchem.com]
- 15. Pitofenone | 6 Publications | 36 Citations | Top Authors | Related Topics [scispace.com]
- 16. Modulatory effect of diclofenac on antispasmodic effect of pitofenone in cholinergic spasm - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Muscarinic Receptor Antagonist Profile of Pitofenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). These subtypes exhibit distinct tissue distribution and couple to different intracellular signaling cascades, leading to varied physiological responses. Pitofenone's therapeutic action is a consequence of its ability to block the binding of the endogenous agonist, acetylcholine (ACh), to these receptors, thereby inhibiting downstream signaling.
The five muscarinic receptor subtypes are broadly categorized into two main signaling pathways based on their G-protein coupling:
-
M1, M3, and M5 Receptors: These receptors primarily couple through the Gq/11 family of G-proteins.[1][2] Agonist binding to these receptors activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction, glandular secretion, and neuronal excitation.[3]
-
M2 and M4 Receptors: These receptors couple through the Gi/o family of G-proteins.[4] Agonist activation of M2 and M4 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, the βγ-subunits of the Gi/o protein can directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and an inhibitory effect on neuronal and cardiac function.[4]
Quantitative Data Presentation
A thorough characterization of a muscarinic receptor antagonist involves determining its binding affinity and functional potency at each of the five receptor subtypes. This data is crucial for understanding its selectivity profile and predicting its therapeutic and off-target effects. Due to the lack of publicly available data for pitofenone, the following tables present representative data for well-characterized muscarinic antagonists to illustrate the standard format for data presentation.
Table 1: Binding Affinity of Representative Muscarinic Antagonists (Ki in nM)
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor | Reference |
| Atropine | 1.1 | 1.8 | 1.3 | 1.1 | 1.3 | [5] |
| Pirenzepine | 16 | 450 | 200 | 83 | 130 | [5] |
| Methoctramine | 160 | 16 | 130 | 63 | 200 | [5] |
| 4-DAMP | 4.4 | 40 | 1.8 | 13 | 5.0 | [6] |
| Darifenacin | 13 | 47 | 5.6 | 110 | 32 | [7] |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Antagonist Potency of Representative Muscarinic Antagonists (pA2 values)
| Compound | Tissue/Receptor | Agonist | pA2 Value | Reference |
| Atropine | Guinea-pig ileum (M3) | Carbachol | 8.72 ± 0.28 | [8] |
| Atropine | Rat urinary bladder (M3) | Acetylcholine | 8.36 ± 0.05 | [9] |
| Pirenzepine | Rabbit vas deferens (M1) | McN-A-343 | 7.74 | [10] |
| Pirenzepine | Human umbilical vein (M1) | Acetylcholine | 7.58 | [11] |
| 4-DAMP | Human colon (M3) | Carbachol | 9.41 ± 0.23 | [8] |
| Methoctramine | Guinea-pig atria (M2) | Carbachol | 7.98 | [12] |
The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Experimental Protocols
The determination of a compound's muscarinic receptor antagonist activity involves a combination of in vitro binding and functional assays.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a test compound (like pitofenone) for the different muscarinic receptor subtypes. These assays typically involve competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibition constant (Ki) of pitofenone for each muscarinic receptor subtype.
Materials:
-
Membrane preparations from cells or tissues expressing a high density of a specific human muscarinic receptor subtype (e.g., CHO-K1 cells transfected with human M1, M2, M3, M4, or M5 receptors).[5][7]
-
Radioligand: Typically a non-selective muscarinic antagonist with high affinity, such as [³H]-N-methylscopolamine ([³H]-NMS).[7]
-
Test compound: Pitofenone hydrochloride.
-
Non-specific binding control: A high concentration of a non-labeled, non-selective antagonist like atropine (e.g., 1 µM).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Incubation: In a series of tubes or a microplate, combine the receptor membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound (pitofenone).
-
Total and Non-specific Binding: Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a non-labeled antagonist).
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assays (Isolated Tissue Bath)
Functional assays measure the ability of an antagonist to inhibit the physiological response induced by a muscarinic agonist in an isolated tissue preparation. These assays are crucial for determining the potency (pA2) and the nature of the antagonism (e.g., competitive).
Objective: To determine the pA2 value of pitofenone, indicating its functional antagonist potency.
Materials:
-
Isolated tissue preparations that express specific muscarinic receptor subtypes and exhibit a contractile response to muscarinic agonists (e.g., guinea-pig ileum or trachea for M3 receptors, rabbit vas deferens for M1 receptors, guinea-pig atria for M2 receptors).[10]
-
Organ bath system with a transducer to measure isometric or isotonic contractions.
-
Physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
Muscarinic agonist (e.g., carbachol or acetylcholine).
-
Test compound: this compound.
Procedure:
-
Tissue Preparation: Dissect the desired tissue and mount it in the organ bath containing the physiological salt solution. Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.
-
Agonist Concentration-Response Curve (Control): Generate a cumulative concentration-response curve for the muscarinic agonist. Add increasing concentrations of the agonist to the bath and record the resulting contraction.
-
Antagonist Incubation: Wash the tissue to remove the agonist and allow it to return to baseline. Then, incubate the tissue with a fixed concentration of pitofenone for a predetermined period to allow for equilibration.
-
Agonist Concentration-Response Curve (in the presence of Antagonist): In the continued presence of pitofenone, generate a second cumulative concentration-response curve for the same agonist.
-
Repeat: Repeat steps 3 and 4 with several different concentrations of pitofenone.
-
Data Analysis:
-
Plot the agonist concentration-response curves in the absence and presence of different concentrations of the antagonist.
-
For a competitive antagonist, the curves should show a parallel rightward shift with no change in the maximum response.
-
Determine the dose ratio (DR) for each antagonist concentration. The DR is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Construct a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist.
-
The x-intercept of the Schild plot provides the pA2 value. A slope of 1 is indicative of competitive antagonism.
-
Mandatory Visualizations
References
- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Muscarinic M1, M2 receptor binding. Relationship with functional efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of the muscarinic receptor subtypes responsible for the contractile response in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Affinity profiles of pizotifen, ketotifen and other tricyclic antimuscarinics at muscarinic receptor subtypes M1, M2 and M3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Pitofenone Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Pitofenone hydrochloride, a compound with significant applications in biomedical research and drug development. This document details its chemical properties, mechanism of action, and relevant experimental protocols, presented in a clear and accessible format for the scientific community.
Core Compound Data
This compound is a well-characterized antispasmodic agent. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Citation |
| CAS Number | 1248-42-6 | [1][2][3][4][5] |
| Molecular Weight | 403.90 g/mol | [1][2][5][6][7] |
| Molecular Formula | C₂₂H₂₅NO₄ · HCl | [1][3] |
Mechanism of Action
This compound exhibits a dual mechanism of action, contributing to its efficacy as a smooth muscle relaxant. It functions as both a muscarinic receptor antagonist and a phosphodiesterase (PDE) inhibitor, exhibiting a papaverine-like effect.[8][9]
Muscarinic Receptor Antagonism
This compound acts as a competitive antagonist at muscarinic receptors, particularly the M3 subtype, which is prevalent on smooth muscle cells.[10] By blocking the binding of acetylcholine (ACh), it prevents the activation of the Gq protein-coupled signaling cascade. This inhibition leads to a downstream reduction in intracellular calcium levels, ultimately resulting in smooth muscle relaxation.[11][12]
Caption: Muscarinic antagonist action of this compound.
Papaverine-like Phosphodiesterase (PDE) Inhibition
Similar to papaverine, this compound also functions by inhibiting phosphodiesterase (PDE) enzymes.[7][9][13] This inhibition leads to an accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[14] Elevated levels of these cyclic nucleotides activate protein kinases that phosphorylate downstream targets, resulting in a decrease in intracellular calcium and smooth muscle relaxation.[14][15]
Caption: Papaverine-like PDE inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for assessing the biological activity of this compound.
Assessment of Antispasmodic Activity using Isolated Guinea Pig Ileum
This in vitro protocol is designed to evaluate the antispasmodic properties of this compound by measuring its ability to inhibit acetylcholine-induced contractions in isolated guinea pig ileum.[2][3][11]
Materials:
-
Guinea pig
-
Tyrode's physiological salt solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6)[11]
-
Acetylcholine (ACh) chloride
-
This compound
-
Organ bath with an isometric force transducer
-
Aerator (95% O₂ / 5% CO₂)
-
Water bath maintained at 37°C
Procedure:
-
A guinea pig is euthanized according to institutionally approved ethical guidelines.
-
A segment of the ileum is isolated and placed in a petri dish containing aerated Tyrode's solution.
-
The longitudinal muscle is carefully stripped from the underlying circular muscle.
-
A 1.5-2 cm segment of the ileum is mounted in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated.
-
The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of 1 gram, with the bathing solution being replaced every 15 minutes.[6]
-
A cumulative concentration-response curve for acetylcholine is established by adding increasing concentrations of ACh to the organ bath and recording the resulting contractions.
-
The tissue is then washed, and after a recovery period, it is incubated with a known concentration of this compound for a predetermined time (e.g., 15-20 minutes).
-
The cumulative concentration-response curve for acetylcholine is repeated in the presence of this compound.
-
The antagonistic effect of this compound is quantified by comparing the EC₅₀ values of acetylcholine in the absence and presence of the compound.
Caption: Experimental workflow for assessing antispasmodic activity.
Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay, based on the Ellman method, is used to determine the inhibitory potential of this compound on acetylcholinesterase activity.[1][5]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine (ATC) iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or buffer).
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
A solution of DTNB
-
Varying concentrations of this compound (or vehicle for control)
-
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding the AChE enzyme solution to each well.
-
Immediately add the substrate, acetylthiocholine, to all wells.
-
Measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
The rate of the reaction is determined from the change in absorbance over time.
-
The percentage of AChE inhibition is calculated by comparing the reaction rates in the presence of this compound to the control. The IC₅₀ value can then be determined.
Caption: Workflow for the acetylcholinesterase inhibition assay.
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guinea Pig Ileum [sheffbp.co.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. bosterbio.com [bosterbio.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. hakon-art.com [hakon-art.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of Pitofenone Hydrochloride in Dimethyl Sulfoxide (DMSO) and Ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of pitofenone hydrochloride in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. The information contained herein is intended to support research, formulation development, and other scientific applications involving this active pharmaceutical ingredient.
Core Data Presentation
The solubility of this compound in DMSO and ethanol is summarized in the table below. This data has been compiled from publicly available information from various chemical suppliers.
| Solvent | Solubility (mg/mL) | Molar Solubility (M) |
| DMSO | 25[1][2][3] | ~0.062 |
| Ethanol | 30[1][2][3] | ~0.074 |
Molar solubility is an approximation based on the molecular weight of this compound (403.9 g/mol ).
Experimental Protocols
While specific experimental protocols for determining the solubility of this compound in DMSO and ethanol are not extensively detailed in publicly available literature, a generalized protocol based on the widely accepted shake-flask method is provided below. This method is a reliable approach for determining the equilibrium solubility of a solid in a liquid solvent.
General Shake-Flask Method for Solubility Determination
Objective: To determine the saturation solubility of this compound in a specified solvent at a constant temperature.
Materials:
-
This compound (crystalline solid)
-
Solvent of interest (DMSO or Ethanol)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the solvent (e.g., 1 mL). The amount of solid should be sufficient to ensure that undissolved particles remain at equilibrium.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to a specific temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To ensure no solid particles are transferred, pass the supernatant through a syringe filter into a clean vial.
-
Dilution: Accurately dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.
Mechanism of Action: Signaling Pathway
This compound is recognized as an antispasmodic agent.[1][3] Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4] By inhibiting AChE, pitofenone increases the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic signaling. This ultimately results in the relaxation of smooth muscles.
Caption: Mechanism of action of this compound as an acetylcholinesterase inhibitor.
Experimental Workflow
The general workflow for determining the solubility of a compound using the shake-flask method is depicted in the following diagram.
Caption: A generalized experimental workflow for solubility determination.
References
An In-depth Technical Guide to the Polymorphism and Crystal Structure Analysis of Pitofenone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the polymorphic landscape and crystal structure analysis of Pitofenone hydrochloride. While the existence of multiple polymorphic forms has been reported in the literature, detailed crystallographic and thermal data for each form are not widely available. This guide consolidates the known information and presents a framework for the characterization of this compound polymorphs using standard analytical techniques.
Introduction to this compound and Polymorphism
This compound, a potent spasmolytic agent, is the hydrochloride salt of Pitofenone. Its therapeutic efficacy can be influenced by its solid-state properties, particularly polymorphism. Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. Different polymorphs of an active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, melting point, stability, and bioavailability, which are critical factors in drug development and formulation.[1]
A study has reported the existence of six polymorphic forms of this compound, which were obtained by crystallization from different solvents. These polymorphs were characterized using Fourier Transform Infrared (FTIR) spectroscopy, Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD).[2] While the detailed results of this study are not publicly available, this guide outlines the methodologies to perform such a characterization.
Physicochemical and Thermal Properties
Limited quantitative data for a crystalline form of this compound is available in the public domain. The following table summarizes the known thermal properties.
| Parameter | Value | Reference |
| Melting Point | 171.6 °C | [3] |
| Enthalpy of Fusion (ΔH) | 117.7 kJ/mol | [3] |
Experimental Protocols for Polymorph Characterization
A systematic approach is required to identify and characterize the different polymorphic forms of an API. This involves polymorph screening, followed by detailed analysis of the obtained solid forms.
Polymorph Screening
The goal of polymorph screening is to crystallize the API under a wide range of conditions to induce the formation of different solid forms.
Methodology:
-
Solvent Selection: A diverse range of solvents with varying polarities, hydrogen bonding capabilities, and functional groups should be selected.
-
Crystallization Techniques:
-
Slow Evaporation: Solutions of this compound in various solvents are allowed to evaporate slowly at different temperatures (e.g., ambient, 4°C, 40°C).
-
Slow Cooling: Saturated solutions at an elevated temperature are slowly cooled to a lower temperature to induce crystallization.
-
Anti-Solvent Addition: An anti-solvent (in which the compound is poorly soluble) is added to a solution of the compound to induce precipitation.
-
Slurry Conversion: A suspension of the initial form of this compound is stirred in different solvents at various temperatures for an extended period to allow for conversion to a more stable form.
-
-
Solid Form Isolation and Analysis: The resulting solid materials from each experiment are isolated by filtration and dried. Each sample is then analyzed by a primary characterization technique, typically Powder X-ray Diffraction (PXRD), to identify unique crystalline forms.
Single Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the three-dimensional crystal structure of a molecule, providing information on unit cell dimensions, space group, and molecular conformation.
Methodology:
-
Crystal Growth: Single crystals of suitable size and quality are grown using techniques such as slow evaporation or slow cooling from a selected solvent system.
-
Crystal Mounting: A single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure, yielding the precise atomic coordinates.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for fingerprinting crystalline solids and is the primary tool for identifying different polymorphs in a bulk sample.
Methodology:
-
Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder to ensure a flat, level surface.
-
Instrument Setup:
-
X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).
-
Scan Range (2θ): A typical range is 2° to 40°.
-
Scan Speed/Step Size: A suitable scan speed (e.g., 1°/min) or step size (e.g., 0.02°) and counting time is selected to obtain a good signal-to-noise ratio.
-
-
Data Acquisition: The sample is irradiated with X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. Each polymorph will have a unique diffraction pattern characterized by the position and relative intensities of the diffraction peaks.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting points, enthalpies of fusion, and solid-solid phase transitions.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.
-
Instrument Setup:
-
Temperature Program: A defined heating rate (e.g., 10 °C/min) is applied over a specific temperature range (e.g., 25 °C to 250 °C).
-
Purge Gas: An inert gas, such as nitrogen, is used to purge the sample chamber at a constant flow rate (e.g., 50 mL/min).
-
-
Data Acquisition: The difference in heat flow between the sample and a reference pan is measured as the temperature is increased.
-
Data Analysis: The resulting thermogram shows endothermic events (e.g., melting) and exothermic events (e.g., crystallization). The peak temperature of an endotherm corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the vibrational modes of molecules. Different polymorphic forms can exhibit subtle differences in their FTIR spectra due to variations in intermolecular interactions (e.g., hydrogen bonding).
Methodology:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powder is placed on the ATR crystal, and pressure is applied to ensure good contact.
-
Instrument Setup:
-
Spectral Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
Number of Scans: A number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Acquisition: A background spectrum of the empty ATR crystal is collected first, followed by the spectrum of the sample.
-
Data Analysis: The FTIR spectra of different solid forms are compared. Shifts in peak positions, changes in peak shapes, or the appearance/disappearance of peaks can indicate the presence of different polymorphs.
Visualization of Experimental Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of a polymorphism study and the relationship between different analytical techniques.
Caption: Workflow for a comprehensive polymorphism study.
Caption: Relationship between analytical techniques and the information they provide.
Conclusion
References
In Vitro Spasmolytic Properties of Pitofenone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pitofenone hydrochloride is a spasmolytic agent with a multifaceted mechanism of action, exhibiting both neurotropic and musculotropic properties. This technical guide provides an in-depth analysis of its in vitro spasmolytic effects, focusing on its anticholinergic and direct smooth muscle relaxant activities. Detailed experimental protocols for assessing its efficacy are presented, alongside a compilation of available quantitative data. Furthermore, the underlying signaling pathways are visualized to offer a clear understanding of its molecular interactions. This document serves as a comprehensive resource for researchers and professionals involved in the study and development of spasmolytic drugs.
Introduction
Smooth muscle spasms are the underlying cause of pain and dysfunction in a variety of clinical conditions affecting the gastrointestinal, urinary, and reproductive tracts. Spasmolytic agents aim to alleviate these spasms by interfering with the physiological mechanisms that govern smooth muscle contraction. This compound is a synthetic compound recognized for its efficacy in treating such conditions. Its spasmolytic action is attributed to a dual mechanism: a neurotropic effect, primarily through the antagonism of muscarinic acetylcholine receptors, and a musculotropic effect, acting directly on the smooth muscle cells to induce relaxation[1]. This guide delves into the in vitro pharmacological data that substantiates these properties.
Mechanism of Action
This compound's spasmolytic effects are a result of its interference with key signaling pathways that regulate smooth muscle contraction.
Neurotropic Spasmolysis: Anticholinergic Activity
The primary neurotropic mechanism of pitofenone is its antagonism of muscarinic acetylcholine receptors. Acetylcholine released from parasympathetic nerve endings binds to M3 muscarinic receptors on smooth muscle cells, initiating a signaling cascade that leads to contraction.
-
Muscarinic Receptor Antagonism : Pitofenone competitively blocks M3 muscarinic receptors, thereby inhibiting acetylcholine-induced smooth muscle contraction[1]. This action is pivotal in its efficacy against spasms originating from cholinergic stimulation.
-
Acetylcholinesterase Inhibition : Pitofenone also exhibits inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft[1][2]. This leads to an accumulation of acetylcholine, which, paradoxically, can contribute to its overall effect in a complex manner, potentially by modulating neurotransmission or acting on different receptor subtypes.
Musculotropic Spasmolysis: Direct Smooth Muscle Relaxation
In addition to its neurotropic effects, pitofenone exerts a direct relaxant effect on smooth muscle, independent of nerve stimulation. This is often described as a "papaverine-like" effect[1].
-
Phosphodiesterase (PDE) Inhibition : The papaverine-like action suggests that pitofenone may inhibit phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP). An increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation.
-
Modulation of Calcium Ion (Ca2+) Channels : While direct evidence is limited, the musculotropic effect may also involve the modulation of calcium channels, leading to a reduction in the influx of extracellular calcium, a critical step in the initiation and maintenance of smooth muscle contraction.
Quantitative Assessment of In Vitro Spasmolytic Activity
The spasmolytic potency of this compound has been quantified through various in vitro assays. The following tables summarize the available data.
| Parameter | Enzyme/Receptor | Tissue Source | Value | Reference |
| Ki | Acetylcholinesterase | Bovine Erythrocytes | 36 µM | [1][2] |
| Ki | Acetylcholinesterase | Electric Eel | 45 µM | [1][2] |
| Table 1: Inhibitory Constants (Ki) of this compound for Acetylcholinesterase. |
| Spasmogen | Tissue Preparation | Parameter | Value | Reference |
| Acetylcholine | Guinea Pig Ileum | Concentration for Inhibition | 2.5 x 10⁻⁶ mol/L | [3][4] |
| Table 2: In Vitro Spasmolytic Activity of this compound against Acetylcholine-Induced Contractions. |
Experimental Protocols
The evaluation of the in vitro spasmolytic properties of this compound typically involves the use of isolated smooth muscle preparations. The guinea pig ileum is a classical and widely used model for studying anticholinergic and spasmolytic effects.
Isolated Guinea Pig Ileum Preparation
Objective: To assess the inhibitory effect of this compound on smooth muscle contractions induced by various spasmogens (e.g., acetylcholine, histamine, barium chloride).
Materials and Reagents:
-
Guinea pig
-
Tyrode's solution (Composition in mM: NaCl 136.9, KCl 2.7, CaCl₂ 1.3, NaHCO₃ 11.9, MgCl₂ 1.1, NaH₂PO₄ 0.4, Glucose 5.6)
-
Spasmogens (e.g., Acetylcholine chloride, Histamine dihydrochloride, Barium chloride)
-
This compound
-
Organ bath with an isotonic transducer and recording system
-
Carbogen gas (95% O₂, 5% CO₂)
Procedure:
-
A guinea pig is humanely euthanized.
-
The abdomen is opened, and a segment of the ileum is carefully excised and placed in a petri dish containing fresh Tyrode's solution.
-
The ileum is cleaned of mesenteric attachments and luminal contents are gently flushed with Tyrode's solution.
-
A 2-3 cm segment of the ileum is suspended in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with carbogen gas.
-
One end of the tissue is attached to a fixed point, and the other end is connected to an isotonic transducer to record muscle contractions.
-
The tissue is allowed to equilibrate for a period of 30-60 minutes under a resting tension of approximately 1 gram, with regular washing every 15 minutes.
-
After equilibration, a submaximal contraction is induced by adding a spasmogen (e.g., acetylcholine) to the organ bath.
-
Once a stable contractile response is achieved, the tissue is washed, and the response is allowed to return to baseline.
-
To test the effect of pitofenone, the tissue is pre-incubated with a specific concentration of this compound for a defined period before the addition of the spasmogen.
-
The inhibitory effect of pitofenone is quantified by measuring the reduction in the contractile response to the spasmogen.
-
A concentration-response curve can be generated by testing a range of pitofenone concentrations to determine its IC₅₀ or pA₂ value.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the spasmolytic action of this compound.
Caption: Neurotropic mechanism of this compound.
Caption: Musculotropic mechanism of this compound.
Caption: Experimental workflow for assessing spasmolytic activity.
Conclusion
This compound is a potent spasmolytic agent with a well-defined dual mechanism of action. Its in vitro profile demonstrates significant anticholinergic and direct musculotropic effects, which together contribute to its clinical efficacy in treating smooth muscle spasms. The quantitative data, though limited in the public domain, supports its activity as an acetylcholinesterase inhibitor and a blocker of acetylcholine-induced contractions. The provided experimental protocols offer a standardized approach for further investigation and comparison of its spasmolytic properties. The visualized signaling pathways provide a clear framework for understanding its molecular interactions. This technical guide consolidates the current knowledge on the in vitro spasmolytic properties of this compound, providing a valuable resource for researchers and drug development professionals in the field of smooth muscle pharmacology.
References
- 1. This compound | 1248-42-6 | Benchchem [benchchem.com]
- 2. Acetylcholinesterase inhibition by pitofenone: a spasmolytic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulatory effect of diclofenac on antispasmodic effect of pitofenone in cholinergic spasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Initial Investigations into Pitofenone Hydrochloride Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial investigations into the bioactivity of pitofenone hydrochloride. The document focuses on its core mechanisms of action, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Introduction to this compound
This compound is a synthetic antispasmodic agent recognized for its efficacy in relieving pain and spasms of smooth muscles, particularly in the gastrointestinal and urogenital tracts.[1] Its therapeutic effects are primarily attributed to a dual mechanism of action: inhibition of acetylcholinesterase (AChE) and antagonism of muscarinic receptors.[2][3][4] This multifaceted bioactivity makes it a subject of interest for further research and drug development.
Quantitative Bioactivity Data
The inhibitory potency of this compound against acetylcholinesterase has been quantified, providing key insights into its bioactivity. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.
| Enzyme Source | Ki (μM) | Reference |
| Bovine Erythrocyte AChE | 36 | [5][6][7][8] |
| Electric Eel AChE | 45 | [5][6][7][8] |
Mechanism of Action and Signaling Pathways
This compound exerts its spasmolytic effects through two primary pathways:
Acetylcholinesterase Inhibition
This compound inhibits the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[2][5][6] This inhibition leads to an accumulation of acetylcholine, thereby prolonging its action at cholinergic synapses.
Muscarinic Receptor Antagonism
In addition to AChE inhibition, pitofenone acts as a potent muscarinic receptor antagonist.[3][4] It specifically targets muscarinic receptors on smooth muscle cells, preventing acetylcholine from binding and initiating the signaling cascade that leads to muscle contraction. The primary receptor subtype involved in smooth muscle contraction is the M3 muscarinic receptor, which is coupled to the Gq/11 G-protein.
The binding of acetylcholine to the M3 receptor typically activates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ leads to the activation of calmodulin and myosin light-chain kinase (MLCK), resulting in smooth muscle contraction.
This compound, as a competitive antagonist, blocks the initial step of this pathway by preventing acetylcholine from binding to the M3 receptor.
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the bioactivity of this compound.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and its inhibition.
Objective: To determine the in vitro inhibitory effect of this compound on acetylcholinesterase activity.
Materials:
-
Acetylcholinesterase (from bovine erythrocytes or electric eel)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound solutions of varying concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or phosphate buffer) and make serial dilutions to obtain a range of test concentrations.
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
This compound solution (or vehicle for control)
-
AChE solution
-
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add the substrate solution (ATCI) to each well to start the enzymatic reaction.
-
-
Detection:
-
Immediately after adding the substrate, add the DTNB solution. The thiocholine produced by the hydrolysis of ATCI by AChE reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
-
Measurement:
-
Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 효소 억제제 용어 및 계산법 [sigmaaldrich.com]
- 3. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. The intracellular pathway of the acetylcholine-induced contraction in cat detrusor muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Pitofenone Hydrochloride using a Validated RP-HPLC Method
Abstract
This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of pitofenone hydrochloride in bulk and pharmaceutical dosage forms. The described method is simple, precise, and accurate, making it suitable for routine quality control analysis.
Introduction
This compound is an antispasmodic agent used for the relief of smooth muscle spasms.[1][2] Its chemical name is methyl 2-[4-(2-piperidin-1-ylethoxy)benzoyl]benzoate hydrochloride.[3][4] Accurate quantification of this compound is crucial to ensure the safety and efficacy of its pharmaceutical formulations. This document provides a detailed protocol for an isocratic RP-HPLC method that effectively separates and quantifies this compound.
Chemical Structure
-
Name: this compound
-
Molecular Formula: C₂₂H₂₅NO₄ · HCl[5]
Experimental Protocol
This protocol is based on established and validated methods for the analysis of this compound.[6][7][8]
1. Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a UV detector is required.
| Parameter | Specification |
| HPLC System | Isocratic Pumping System, UV-Vis Detector, Autosampler, Data Acquisition Software |
| Column | Inertsil ODS 3V C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | 0.05M Sodium Dihydrogen Phosphate Buffer:Methanol (53:47 v/v), pH adjusted to 5.0 with 1% orthophosphoric acid. Addition of 1ml of Triethylamine to the buffer can reduce peak tailing.[6] |
| Flow Rate | 1.0 mL/min[6] |
| Detection Wavelength | 286 nm[6] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 15 minutes |
2. Reagent and Standard Preparation:
-
Mobile Phase Preparation: Prepare a 0.05M solution of sodium dihydrogen phosphate monohydrate in HPLC grade water. Add 1 mL of triethylamine per liter of buffer. Adjust the pH to 5.0 using 1% orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with methanol in a 53:47 (v/v) ratio and degas for 15 minutes in an ultrasonic bath.[6]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 7 µg/mL to 13 µg/mL).[6]
3. Sample Preparation (from Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 5 mg of this compound and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.
4. Method Validation Summary:
The described method has been validated according to International Conference on Harmonisation (ICH) guidelines.[6] The key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity Range | 7.01 µg/mL - 13.01 µg/mL[6] |
| Correlation Coefficient (r²) | 0.9995[6] |
| Limit of Detection (LOD) | 0.1701 µg/mL[6] |
| Limit of Quantification (LOQ) | 0.5155 µg/mL[6] |
| Accuracy (% Recovery) | Typically between 98% and 102% |
| Precision (%RSD) | < 2% |
| Retention Time | Approximately 11.5 minutes[6] |
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound.
Signaling Pathway (Logical Relationship)
Caption: Principle of RP-HPLC separation for this compound.
Conclusion
The described RP-HPLC method is demonstrated to be suitable for the routine quantification of this compound in pharmaceutical formulations. The method is linear, accurate, precise, and specific, adhering to the requirements for quality control analysis. The short run time and simple mobile phase composition also make it an economical and efficient analytical procedure.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 1248-42-6 | Benchchem [benchchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C22H26ClNO4 | CID 121097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. ajrconline.org [ajrconline.org]
- 7. ijream.org [ijream.org]
- 8. researchgate.net [researchgate.net]
Application Note and Protocol: UV Spectrophotometric Detection of Pitofenone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pitofenone hydrochloride is a potent antispasmodic agent, often used in combination with other drugs to relieve pain and spasms of smooth muscles. Accurate and reliable analytical methods are crucial for the quality control and formulation development of pharmaceutical products containing this active ingredient. This document provides a detailed protocol for the determination of this compound in bulk and pharmaceutical dosage forms using UV-Vis spectrophotometry. This method is simple, cost-effective, and suitable for routine analysis.
The underlying principle of this method is the measurement of the absorbance of ultraviolet radiation by the this compound molecule at a specific wavelength. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the substance in the solution, allowing for quantitative analysis.
Materials and Methods
Instruments and Reagents
-
Instruments:
-
UV-Vis Spectrophotometer (Double beam) with 1 cm quartz cuvettes
-
Analytical Balance
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes (various sizes)
-
Sonicator
-
-
Reagents:
-
This compound reference standard (≥98% purity)
-
Methanol (AR grade)
-
Ethanol (AR grade)
-
Distilled or deionized water
-
Sample containing this compound (e.g., tablets)
-
Selection of Solvent and Determination of Wavelength of Maximum Absorbance (λmax)
Different sources report varying λmax values for this compound, including 228 nm, 241 nm, and 279 nm, depending on the solvent and analytical conditions.[1][2][3] Therefore, a preliminary scan to determine the λmax in the selected solvent is a critical first step. Methanol and ethanol are suitable solvents due to the good solubility of this compound.[1]
Protocol for λmax Determination:
-
Prepare a dilute solution of this compound (approximately 10 µg/mL) in the chosen solvent (e.g., methanol or ethanol).
-
Scan the solution over a wavelength range of 200-400 nm using the solvent as a blank.
-
Identify the wavelength at which maximum absorbance occurs. This wavelength will be used for all subsequent measurements.
Experimental Protocols
Preparation of Standard Stock Solution
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve in approximately 70 mL of the chosen solvent (methanol or ethanol).
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with the same solvent to obtain a standard stock solution of 100 µg/mL.
Preparation of Working Standard Solutions and Calibration Curve
-
From the standard stock solution, pipette aliquots of 0.5, 1.0, 1.5, 2.0, 2.5, and 3.0 mL into a series of 10 mL volumetric flasks.
-
Dilute each to the mark with the solvent to obtain working standard solutions with concentrations of 5, 10, 15, 20, 25, and 30 µg/mL, respectively.
-
Measure the absorbance of each working standard solution at the predetermined λmax against the solvent blank.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear, and the correlation coefficient (R²) should be ≥ 0.999.
Preparation of Sample Solution (from Tablet Formulation)
-
Weigh and finely powder 20 tablets to determine the average weight.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of the solvent and sonicate for 20-25 minutes to ensure complete extraction of the drug.
-
Make up the volume to 100 mL with the solvent and mix well.
-
Filter the solution through a suitable filter paper (e.g., Whatman No. 41), discarding the first few mL of the filtrate.
-
From the clear filtrate, pipette a suitable aliquot (e.g., 1 mL) into a 10 mL volumetric flask and dilute to the mark with the solvent to obtain a theoretical concentration within the calibration range.
-
Measure the absorbance of the final sample solution at the λmax against the solvent blank.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Data Presentation
The quantitative data obtained from the validation of the UV spectrophotometric method for this compound are summarized in the table below.
| Parameter | Result |
| Wavelength of Maximum Absorbance (λmax) | 228 nm / 241 nm / 279 nm (To be determined) |
| Solvent | Methanol or Ethanol |
| Linearity Range | 5 - 30 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Method Validation
The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are:
-
Linearity: Assessed by analyzing a series of dilutions of the standard solution and observing the correlation between absorbance and concentration.
-
Accuracy: Determined by the standard addition method, where a known amount of standard drug is added to the pre-analyzed sample solution and the recovery is calculated.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing the same sample multiple times on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days by different analysts.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.
-
Specificity: The ability of the method to measure the analyte of interest in the presence of other components (e.g., excipients in a tablet formulation). This can be assessed by comparing the spectra of the drug substance, the placebo, and the drug product.
Visualizations
Caption: Experimental workflow for UV spectrophotometric detection of this compound.
Caption: Logical relationship based on the Beer-Lambert law for quantitative analysis.
References
Application Notes and Protocols for Pitofenone Hydrochloride in Isolated Guinea Pig Ileum Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing pitofenone hydrochloride in isolated guinea pig ileum experiments. This ex vivo model is a classic pharmacological preparation for studying the effects of antispasmodic agents on smooth muscle contractility.
Introduction
The isolated guinea pig ileum is a well-established and sensitive preparation for the pharmacological evaluation of substances that modulate smooth muscle contraction and relaxation. It is particularly useful for characterizing the activity of antispasmodic drugs. This compound is a potent antispasmodic agent with a dual mechanism of action, making it an interesting compound for investigation in this model. It exhibits both musculotropic (direct-acting) and neurotropic (acting on nerve-muscle transmission) spasmolytic effects.
Mechanism of Action of this compound
This compound exerts its spasmolytic effects through two primary mechanisms:
-
Muscarinic Receptor Antagonism: It acts as a competitive antagonist at muscarinic acetylcholine receptors on the smooth muscle cells of the ileum. By blocking the action of acetylcholine, a key neurotransmitter that induces smooth muscle contraction, this compound effectively reduces cholinergic-mediated spasms.
-
Papaverine-like Musculotropic Spasmolysis: Similar to papaverine, this compound has a direct relaxant effect on the smooth muscle. This is believed to be mediated through the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Elevated levels of these second messengers activate protein kinases that phosphorylate downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and relaxation of the smooth muscle.
Experimental Protocols
Preparation of the Isolated Guinea Pig Ileum
Materials:
-
Guinea pig (250-400 g)
-
Tyrode's or Krebs-Henseleit physiological salt solution
-
Surgical instruments (scissors, forceps)
-
Petri dish
-
Syringe and needle
-
Silk suture thread
Procedure:
-
Humanely euthanize a guinea pig via a stunning blow to the head followed by cervical dislocation.
-
Immediately open the abdominal cavity and locate the ileocecal junction.
-
Carefully dissect a segment of the terminal ileum (approximately 10-15 cm from the ileocecal valve).
-
Place the isolated ileum segment in a petri dish containing fresh, oxygenated (95% O₂, 5% CO₂) Tyrode's or Krebs-Henseleit solution at room temperature.
-
Gently flush the lumen of the ileum segment with the physiological salt solution using a syringe to remove its contents.
-
Cut the ileum into smaller segments of 2-3 cm in length.
-
Tie a silk suture to each end of the ileum segment.
Experimental Setup: Organ Bath
Materials:
-
Isolated organ bath system with a water jacket for temperature control (37°C)
-
Isotonic or isometric force transducer
-
Data acquisition system
-
Aeration tube (for 95% O₂ / 5% CO₂)
-
Physiological salt solution (Tyrode's or Krebs-Henseleit)
Procedure:
-
Fill the organ bath chambers with the chosen physiological salt solution and maintain the temperature at 37°C while continuously bubbling with 95% O₂ and 5% CO₂.
-
Mount the prepared ileum segment in the organ bath. Attach the lower suture to a fixed hook at the bottom of the chamber and the upper suture to the force transducer.
-
Apply an initial tension of approximately 1 gram to the tissue.
-
Allow the tissue to equilibrate for at least 30-60 minutes, with regular washing (every 15 minutes) with fresh, pre-warmed physiological salt solution.
Protocol for Evaluating the Spasmolytic Activity of this compound (IC50 Determination)
Objective: To determine the concentration of this compound that causes a 50% inhibition (IC50) of contractions induced by an agonist (e.g., acetylcholine or histamine).
Procedure:
-
After the equilibration period, induce a submaximal contraction of the ileum using a standard agonist. Common choices include:
-
Acetylcholine (ACh): Start with a concentration of 10⁻⁸ M and increase until a stable, submaximal contraction is achieved (typically around 10⁻⁶ M).
-
Histamine: Start with a concentration of 10⁻⁷ M and increase to achieve a submaximal contraction (typically around 10⁻⁵ M).
-
-
Once a stable contraction plateau is reached, add increasing concentrations of this compound to the organ bath in a cumulative manner (e.g., 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M, etc.) until the contraction is fully inhibited.
-
Record the percentage of inhibition for each concentration of this compound relative to the initial agonist-induced contraction.
-
Plot the log concentration of this compound against the percentage of inhibition to obtain a dose-response curve.
-
Calculate the IC50 value from the dose-response curve.
Protocol for Determining the pA2 Value of this compound (Muscarinic Antagonism)
Objective: To quantify the competitive antagonism of this compound at muscarinic receptors using the Schild plot method.
Procedure:
-
After equilibration, obtain a cumulative concentration-response curve for acetylcholine (e.g., 10⁻⁹ M to 10⁻³ M).
-
Wash the tissue repeatedly until the baseline is restored.
-
Incubate the tissue with a fixed concentration of this compound for a predetermined period (e.g., 20-30 minutes).
-
In the presence of this compound, obtain a second cumulative concentration-response curve for acetylcholine. The curve should be shifted to the right.
-
Repeat steps 2-4 with at least two other different concentrations of this compound.
-
Calculate the dose ratio for each concentration of the antagonist. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Construct a Schild plot by plotting the log (dose ratio - 1) on the y-axis against the negative log of the molar concentration of this compound on the x-axis.
-
The pA2 value is the intercept of the regression line with the x-axis. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
Data Presentation
The following tables are templates for presenting the quantitative data obtained from the experiments. Note: The values provided are for illustrative purposes only and should be replaced with experimentally determined data.
Table 1: Spasmolytic Effect of this compound on Agonist-Induced Contractions in Isolated Guinea Pig Ileum
| Agonist | Agonist Concentration (M) | This compound IC50 (M) |
| Acetylcholine | 1 x 10⁻⁶ | [Insert experimental value] |
| Histamine | 1 x 10⁻⁵ | [Insert experimental value] |
Table 2: Determination of pA2 Value for this compound against Acetylcholine-Induced Contractions
| Pitofenone HCl (M) | -log [Pitofenone HCl] | Acetylcholine EC50 (M) | Dose Ratio | log (Dose Ratio - 1) |
| 0 (Control) | - | [Insert experimental value] | - | - |
| 1 x 10⁻⁸ | 8.0 | [Insert experimental value] | [Calculate] | [Calculate] |
| 3 x 10⁻⁸ | 7.5 | [Insert experimental value] | [Calculate] | [Calculate] |
| 1 x 10⁻⁷ | 7.0 | [Insert experimental value] | [Calculate] | [Calculate] |
| pA2 Value: | [From Schild Plot] | |||
| Schild Plot Slope: | [From Schild Plot] |
Visualizations
Application Notes & Protocols: Simultaneous HPLC Estimation of Pitofenone and Fenpiverinium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pitofenone hydrochloride and fenpiverinium bromide are frequently used in combination for their synergistic antispasmodic effects, targeting smooth muscle relaxation in the gastrointestinal, biliary, and urinary tracts.[1][2][3] Pitofenone acts as a musculotropic antispasmodic, directly relaxing smooth muscles, and also exhibits anticholinergic properties by inhibiting acetylcholinesterase.[4][5] Fenpiverinium bromide is a quaternary ammonium compound that acts as a competitive antagonist at muscarinic cholinergic receptors, primarily M3, reducing smooth muscle tone and motility.[1][6] The accurate and simultaneous quantification of these two active pharmaceutical ingredients (APIs) is crucial for quality control in pharmaceutical formulations. This document provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for their concurrent estimation.
Signaling Pathways
Fenpiverinium Bromide: Anticholinergic Action
Fenpiverinium bromide exerts its effect by blocking the action of acetylcholine at muscarinic receptors on smooth muscle cells. This competitive antagonism prevents the downstream signaling cascade that leads to muscle contraction.[1][7]
Caption: Mechanism of action of Fenpiverinium Bromide.
Pitofenone: Dual Antispasmodic Action
Pitofenone exhibits a dual mechanism. It has a direct papaverine-like musculotropic effect on smooth muscles and also inhibits acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine. This inhibition leads to an increase in acetylcholine levels, which paradoxically can cause muscle relaxation in certain contexts, though its primary action is considered to be the direct spasmolysis.[4][5][8]
Caption: Dual mechanism of action of Pitofenone.
HPLC Method for Simultaneous Estimation
This section details a validated Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for the simultaneous determination of pitofenone and fenpiverinium bromide.
Experimental Workflow
The general workflow for the analysis is outlined below.
Caption: General HPLC experimental workflow.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Instrument | HPLC system with UV/PDA detector |
| Column | Thermo Kromasil C18 (250 mm x 4.6 mm, 5 µm)[9] |
| Mobile Phase | Diammonium hydrogen orthophosphate buffer (pH 7.2) : Acetonitrile (55:45, v/v)[9] |
| Flow Rate | 1.0 mL/min[9] |
| Detection Wavelength | 220 nm[9] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
Mobile Phase Preparation:
-
Prepare a diammonium hydrogen orthophosphate buffer and adjust the pH to 7.2 using orthophosphoric acid.
-
Mix the buffer and acetonitrile in a 55:45 (v/v) ratio.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes.
Standard Stock Solution Preparation:
-
Accurately weigh 10 mg of pitofenone HCl and 10 mg of fenpiverinium bromide working standards into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL for each drug.
Working Standard Solution Preparation:
-
From the standard stock solutions, prepare a mixed working standard solution containing a suitable concentration of both drugs (e.g., 10 µg/mL of pitofenone HCl and 2 µg/mL of fenpiverinium bromide) by diluting with the mobile phase.
Sample Preparation (from pharmaceutical formulation):
-
Weigh and finely powder a representative number of tablets.
-
Transfer a quantity of the powder equivalent to 10 mg of pitofenone HCl into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drugs.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range of the method.
Method Validation Summary
The described HPLC method has been validated according to ICH guidelines, with key performance characteristics summarized below.
| Validation Parameter | Pitofenone HCl | Fenpiverinium Bromide |
| Linearity Range (µg/mL) | 6 - 14[9] | 1.2 - 2.8[9] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Retention Time (min) | ~7.45[9] | ~3.77[9] |
| Accuracy (% Recovery) | 98.0 - 102.0 | 98.0 - 102.0 |
| Precision (% RSD) | < 2.0[9][10] | < 2.0[9][10] |
| Limit of Detection (LOD) (µg/mL) | 0.0927[9][10] | 0.0654[9][10] |
| Limit of Quantitation (LOQ) (µg/mL) | 0.281[9][10] | 0.1982[9][10] |
Experimental Protocols
Protocol for System Suitability Testing
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Make five replicate injections of the mixed working standard solution.
-
Calculate the percentage relative standard deviation (% RSD) for the peak areas and retention times of both pitofenone and fenpiverinium bromide.
-
The % RSD for peak areas should be less than 2.0%, and for retention times, it should be less than 1.0%.
-
The theoretical plates for each peak should be greater than 2000, and the tailing factor should be less than 2.0.
Protocol for Linearity and Range Determination
-
Prepare a series of at least five calibration standards by diluting the standard stock solutions with the mobile phase to cover the concentration ranges of 6-14 µg/mL for pitofenone HCl and 1.2-2.8 µg/mL for fenpiverinium bromide.[9]
-
Inject each calibration standard in triplicate.
-
Record the peak area for each analyte at each concentration level.
-
Plot a calibration curve of peak area versus concentration for each drug.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The r² value should be ≥ 0.999.
Protocol for the Assay of Pharmaceutical Formulations
-
Prepare the sample solution as described in section 3.3.
-
Inject the prepared sample solution in triplicate.
-
Inject the working standard solution in triplicate.
-
Calculate the amount of pitofenone HCl and fenpiverinium bromide in the sample using the following formula:
Conclusion
The presented RP-HPLC method is simple, rapid, accurate, and precise for the simultaneous estimation of this compound and fenpiverinium bromide in bulk and pharmaceutical dosage forms.[9] The method is suitable for routine quality control analysis due to its reliability and validated performance characteristics.[10]
References
- 1. rxhive.zynapte.com [rxhive.zynapte.com]
- 2. macsenlab.com [macsenlab.com]
- 3. medindia.net [medindia.net]
- 4. This compound | 1248-42-6 | Benchchem [benchchem.com]
- 5. glpbio.com [glpbio.com]
- 6. Fenpiverinium bromide | 125-60-0 | Benchchem [benchchem.com]
- 7. pillintrip.com [pillintrip.com]
- 8. Antispasmodics - WikiLectures [wikilectures.eu]
- 9. Issue's Article Details [indiandrugsonline.org]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Simultaneous Analysis of Pitofenone, Fenpiverinium, and Diclofenac in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the simultaneous quantitative analysis of a ternary mixture of Pitofenone Hydrochloride, Fenpiverinium Bromide, and Diclofenac Potassium in pharmaceutical dosage forms using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).
Introduction
This compound is an antispasmodic agent that exerts its effect through a papaverine-like spasmolytic action on smooth muscles.[1] Fenpiverinium bromide is an anticholinergic and antimuscarinic agent that reduces muscle spasms by blocking the action of acetylcholine at muscarinic receptors.[2][3][4] Diclofenac potassium is a non-steroidal anti-inflammatory drug (NSAID) that provides analgesic and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][6][7] The combination of these three active pharmaceutical ingredients is effective in the treatment of smooth muscle spasms and associated pain.
Accurate and reliable analytical methods are crucial for the quality control and formulation development of this drug combination. This document outlines a validated RP-HPLC method for the simultaneous determination of these three compounds.
Signaling Pathway of the Combined Drug Action
The synergistic therapeutic effect of this drug combination arises from their distinct but complementary mechanisms of action targeting both the inflammatory and spasmodic pathways.
Caption: Combined signaling pathway of Diclofenac, Fenpiverinium, and Pitofenone.
Analytical Method: Reverse Phase-High Performance Liquid Chromatography (RP-HPLC)
The following sections detail the experimental protocol for the simultaneous determination of Pitofenone, Fenpiverinium, and Diclofenac. The presented data is a summary from multiple validated methods.[2][8][9][10]
Experimental Workflow
Caption: General workflow for the RP-HPLC analysis.
Materials and Reagents
-
Reference Standards: this compound, Fenpiverinium Bromide, and Diclofenac Potassium of pharmacopeial grade.
-
Solvents: Acetonitrile and Methanol (HPLC grade), Water (Milli-Q or equivalent).
-
Buffers and Reagents: Orthophosphoric acid, Potassium dihydrogen phosphate.
-
Sample: Commercial tablet formulation containing Pitofenone, Fenpiverinium, and Diclofenac.
Instrumentation and Chromatographic Conditions
Multiple validated methods are available. The following tables summarize the conditions from two representative methods for easy comparison.
Table 1: Chromatographic Conditions
| Parameter | Method 1[8] | Method 2[10] |
| HPLC System | HPLC with PDA detector | RP-HPLC with UV detector |
| Column | Discovery C18 (250mm x 4.6 mm, 5µm) | Kromasil C18 (250mm x 4.6mm, 5µm) |
| Mobile Phase | Orthophosphoric acid buffer : Acetonitrile (50:50 v/v) | Buffer : Acetonitrile (35:65 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 241 nm | 215 nm |
| Column Temperature | 30°C | 30°C |
| Injection Volume | 10 µL | Not Specified |
| Run Time | 6 minutes | ~6 minutes |
Experimental Protocols
3.4.1. Preparation of Mobile Phase
-
Method 1: A mixture of orthophosphoric acid buffer and acetonitrile in a 50:50 v/v ratio was prepared, degassed by sonication for 10 minutes, and filtered through a 0.45µm membrane filter.[8]
-
Method 2: A buffer solution and acetonitrile were mixed in a 35:65 v/v ratio and degassed.[10]
3.4.2. Preparation of Standard Stock Solutions
-
Accurately weigh and transfer appropriate amounts of Pitofenone HCl, Fenpiverinium Bromide, and Diclofenac Potassium reference standards into separate volumetric flasks.
-
Dissolve in a suitable diluent (e.g., methanol or a mixture of water and acetonitrile) with the aid of sonication.
-
Make up the volume to the mark with the diluent to obtain individual stock solutions.
3.4.3. Preparation of Working Standard Solutions
-
Prepare a mixed standard solution by pipetting appropriate aliquots of the stock solutions into a volumetric flask.
-
Dilute to the mark with the diluent to achieve a final concentration within the linearity range of the method (e.g., Pitofenone 50 µg/mL, Fenpiverinium 1 µg/mL, and Diclofenac 500 µg/mL).[2]
3.4.4. Preparation of Sample Solution
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the tablet powder equivalent to a target concentration of the active ingredients and transfer it to a volumetric flask.
-
Add a portion of the diluent, sonicate to dissolve the active ingredients, and then dilute to the final volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters
The described analytical methods have been validated according to ICH guidelines. The key validation parameters are summarized below.
Table 2: Summary of Quantitative Data and Validation Parameters
| Parameter | Pitofenone | Fenpiverinium | Diclofenac | Source |
| Retention Time (min) | 3.172 | 2.622 | 3.838 | [2][8] |
| 2.48 | 5.23 | 3.85 | [10] | |
| Linearity Range (µg/mL) | 12.5 - 75 | 0.25 - 1.5 | 125 - 750 | [8] |
| 125 - 750 (ppm) | 0.25 - 1.5 (ppm) | 12.5 - 87.5 (ppm) | [10] | |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 | [9] |
| % Recovery | 100.30% | 99.47% | 100.02% | [2][8] |
| 99.43% | 99.66% | 100.07% | [10] | |
| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.003 | 0.13 | [2] |
| Limit of Quantification (LOQ) (µg/mL) | 0.08 | 0.01 | 0.41 | [2] |
| Precision (%RSD) | < 2% | < 2% | < 2% | [2][8] |
Conclusion
The RP-HPLC methods described provide a reliable, accurate, and precise means for the simultaneous determination of Pitofenone, Fenpiverinium, and Diclofenac in pharmaceutical formulations. These protocols and data can be effectively used for routine quality control analysis, stability studies, and in the development of new formulations containing these active pharmaceutical ingredients. The provided validation data confirms that the methods are suitable for their intended purpose.
References
- 1. medindia.net [medindia.net]
- 2. rxhive.zynapte.com [rxhive.zynapte.com]
- 3. macsenlab.com [macsenlab.com]
- 4. pillintrip.com [pillintrip.com]
- 5. jptcp.com [jptcp.com]
- 6. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ijream.org [ijream.org]
- 9. scribd.com [scribd.com]
- 10. wjpps.com [wjpps.com]
Application Notes and Protocols for the Structural Analysis of Pitofenone Hydrochloride using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pitofenone hydrochloride is a spasmolytic agent, often used in combination with other drugs to relieve pain and spasms of smooth muscles. Its efficacy and safety are intrinsically linked to its precise chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of organic compounds. This application note provides a comprehensive guide to the structural elucidation of this compound using ¹H and ¹³C NMR spectroscopy.
Chemical Structure of this compound
This compound is the hydrochloride salt of pitofenone. Its chemical structure is methyl 2-[4-(2-piperidin-1-ylethoxy)benzoyl]benzoate hydrochloride.
Molecular Formula: C₂₂H₂₆ClNO₄[1] Molecular Weight: 403.90 g/mol [1]
Data Presentation
The following tables summarize the theoretical ¹H and ¹³C NMR spectral data for this compound. This data is essential for the assignment of signals in experimentally acquired spectra.
Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.80 - 7.20 | m | 8H | - | Aromatic Protons |
| 4.35 | t | 2H | 5.0 | -O-CH₂- |
| 3.85 | s | 3H | - | -O-CH₃ |
| 3.40 | t | 2H | 5.0 | -N-CH₂- |
| 2.90 | m | 4H | - | Piperidine (α-CH₂) |
| 1.80 | m | 6H | - | Piperidine (β,γ-CH₂) |
Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 195.5 | C=O (ketone) |
| 166.0 | C=O (ester) |
| 162.0 | Aromatic C-O |
| 140.0 - 128.0 | Aromatic CH and C |
| 66.1 | -O-CH₂- |
| 55.0 | -N-CH₂- (piperidine α) |
| 52.5 | -O-CH₃ |
| 52.0 | -N-CH₂- |
| 23.0 | Piperidine (β-CH₂) |
| 22.0 | Piperidine (γ-CH₂) |
Note: The chemical shift at 66.1 ppm for the -O-CH₂- carbon is consistent with solid-state NMR data.[2]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the this compound sample is of high purity (≥98%) to avoid interference from impurities in the NMR spectrum.
-
Sample Quantity:
-
For ¹H NMR: Weigh 5-10 mg of this compound.
-
For ¹³C NMR: Weigh 20-50 mg of this compound.
-
-
Solvent Selection: Use a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a suitable solvent for this compound.
-
Procedure:
-
Accurately weigh the this compound sample and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial.
-
Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
-
NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants of the signals.
Structural Elucidation Workflow & Signal Assignment
The following diagrams illustrate the general workflow for structural analysis by NMR and the logical process for assigning the signals of this compound.
Caption: General workflow for NMR-based structural analysis.
Caption: Logical assignment of NMR signals to the structure.
Conclusion
NMR spectroscopy is an indispensable tool for the structural verification of this compound. By following the detailed protocols for sample preparation and data acquisition outlined in this application note, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided spectral data and assignment logic serve as a reliable reference for the unambiguous structural confirmation of this compound, ensuring the identity and purity of this important pharmaceutical compound. For more complex structural problems or for the analysis of related impurities, advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to further elucidate the molecular connectivity.
References
Application of Pitofenone Hydrochloride in Gastrointestinal Motility Assays: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pitofenone hydrochloride is a synthetic compound recognized for its spasmolytic properties, making it a molecule of interest in the study of gastrointestinal (GI) motility.[1] It is clinically utilized for the management of spastic pain associated with the digestive and urinary tracts, as well as menstrual cramps.[2] The therapeutic efficacy of pitofenone stems from its dual mechanism of action, exhibiting both neurotropic and musculotropic effects on smooth muscle.[3][4]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound to investigate and modulate gastrointestinal motility in preclinical settings. The protocols described herein cover in vitro, in vivo, and ex vivo experimental models.
Mechanism of Action
This compound's spasmolytic effects are primarily attributed to two key mechanisms:
-
Musculotropic Action: Pitofenone is suggested to act as a calcium channel blocker, directly inducing the relaxation of smooth muscle cells.[3] This direct action on the muscle tissue contributes to its ability to alleviate spasms.
-
Neurotropic Action: The compound functions as a muscarinic receptor antagonist, thereby inhibiting the effects of acetylcholine, a key neurotransmitter in stimulating smooth muscle contraction.[1][5] Additionally, pitofenone has been shown to inhibit acetylcholinesterase, the enzyme responsible for breaking down acetylcholine.[1][6] This inhibition leads to an accumulation of acetylcholine in the synaptic cleft. While seemingly contradictory to its antimuscarinic action, this dual effect may contribute to a complex modulatory role on cholinergic neurotransmission.
The combination of these actions allows pitofenone to effectively counteract smooth muscle spasms through both direct and indirect pathways.
Data Presentation
The following tables summarize the known quantitative data for this compound's activity. It is important to note that comprehensive dose-response data in various gastrointestinal motility models is not extensively published. The provided protocols offer a framework for generating such data.
Table 1: In Vitro Acetylcholinesterase Inhibition by Pitofenone
| Enzyme Source | Ki Value (µM) | Reference |
| Bovine Erythrocytes | 36 | [6] |
| Electric Eel | 45 | [6] |
Table 2: Effective Concentration in In Vitro Guinea Pig Ileum Assay
| Agonist | Pitofenone Concentration (mol/L) | Observed Effect | Reference |
| Acetylcholine | 2.5 x 10⁻⁶ | Rightward parallel shift of the acetylcholine concentration-response curve with no change in maximal response. |
Experimental Protocols
In Vitro Assay: Isolated Guinea Pig Ileum Contraction
This protocol is designed to assess the anticholinergic and musculotropic spasmolytic activity of this compound on isolated guinea pig ileum.
Objective: To determine the effect of this compound on acetylcholine-induced contractions of guinea pig ileum and to calculate its pA2 value as a muscarinic receptor antagonist.
Materials:
-
Guinea pig
-
Tyrode's solution (Composition in g/L: NaCl 8.0, KCl 0.2, CaCl₂ 0.2, MgCl₂ 0.1, NaH₂PO₄ 0.05, NaHCO₃ 1.0, Glucose 1.0)
-
This compound
-
Acetylcholine chloride
-
Atropine sulfate (positive control)
-
Isolated organ bath with a transducer and recording system[7][8]
-
Carbogen gas (95% O₂, 5% CO₂)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect a segment of the ileum.[9]
-
Gently flush the lumen of the ileum segment with warm Tyrode's solution to remove its contents.[9]
-
Cut the ileum into 2-3 cm long pieces.[9]
-
Mount the ileum segment in an isolated organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with carbogen gas.[7][8] One end of the tissue is attached to a fixed point, and the other to an isometric force transducer.
-
Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension of 0.5-1.0 g, washing with fresh Tyrode's solution every 15 minutes.[8]
-
-
Acetylcholine Concentration-Response Curve:
-
Record a stable baseline.
-
Add increasing concentrations of acetylcholine to the organ bath in a cumulative manner to obtain a concentration-response curve.
-
Wash the tissue with fresh Tyrode's solution until it returns to the baseline.
-
-
Effect of this compound:
-
Introduce a known concentration of this compound (e.g., starting with 2.5 x 10⁻⁶ mol/L) into the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 15-20 minutes).
-
Repeat the cumulative addition of acetylcholine to generate a new concentration-response curve in the presence of pitofenone.
-
Wash the tissue thoroughly.
-
Repeat this procedure with different concentrations of pitofenone to assess for a concentration-dependent effect.
-
-
Data Analysis:
-
Measure the amplitude of contractions for each acetylcholine concentration.
-
Plot the concentration-response curves for acetylcholine alone and in the presence of different concentrations of pitofenone.
-
A rightward parallel shift in the concentration-response curve without a change in the maximum response is indicative of competitive antagonism at the muscarinic receptor.
-
Calculate the pA2 value using a Schild plot to quantify the antagonist potency of pitofenone.
-
Expected Outcome: this compound is expected to act as a competitive antagonist to acetylcholine, causing a rightward shift in the concentration-response curve. The magnitude of this shift will be dependent on the concentration of pitofenone used.
In Vivo Assay: Charcoal Meal Intestinal Transit in Rats
This protocol evaluates the effect of this compound on overall gastrointestinal transit time in rats.[10][11]
Objective: To determine the effect of this compound on the rate of intestinal transit of a charcoal meal in rats.
Materials:
-
Wistar rats (fasted for 6-18 hours with free access to water)[12]
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose or saline)
-
Atropine sulfate (positive control, e.g., 5 mg/kg)[13]
-
Charcoal meal (e.g., 5-10% activated charcoal in 10% gum acacia or 0.5% methylcellulose)[10][13]
-
Oral gavage needles
Procedure:
-
Animal Preparation and Dosing:
-
Divide the fasted rats into groups (e.g., vehicle control, pitofenone-treated groups at different doses, positive control).
-
Administer this compound or vehicle orally via gavage. The appropriate dose range should be determined from pilot studies.
-
Administer atropine sulfate to the positive control group.
-
-
Charcoal Meal Administration:
-
After a set period following drug administration (e.g., 30-60 minutes), administer a standard volume (e.g., 1-2 ml) of the charcoal meal to each rat via oral gavage.[13]
-
-
Assessment of Intestinal Transit:
-
After a fixed time (e.g., 20-30 minutes) following the charcoal meal administration, humanely euthanize the rats.[13]
-
Carefully dissect the abdomen and expose the small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pyloric sphincter to the leading edge of the charcoal.
-
-
Data Analysis:
-
Calculate the percentage of intestinal transit for each animal using the following formula: (Distance traveled by charcoal / Total length of small intestine) x 100
-
Compare the mean percentage of intestinal transit between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Expected Outcome: As a spasmolytic with anticholinergic properties, this compound is expected to decrease the intestinal transit of the charcoal meal in a dose-dependent manner, similar to the effect of atropine.
Ex Vivo Assay: Perfused Isolated Intestinal Segment
This advanced model allows for the study of drug effects on intestinal motility in a more physiologically relevant environment than the isolated organ bath, while still allowing for precise control of experimental conditions.[14]
Objective: To investigate the direct effect of this compound on the motor patterns of an isolated, perfused intestinal segment.
Materials:
-
Rat or guinea pig
-
Krebs-Henseleit solution or Tyrode's solution
-
This compound
-
Perfusion pump
-
Organ chamber with a system for vascular and luminal perfusion
-
Video recording and analysis software
-
Carbogen gas (95% O₂, 5% CO₂)
Procedure:
-
Tissue Preparation and Perfusion Setup:
-
Humanely euthanize the animal and carefully dissect a segment of the small intestine (e.g., jejunum or ileum) with its associated mesenteric artery and vein intact.
-
Cannulate the mesenteric artery and vein.
-
Transfer the intestinal segment to a specialized organ chamber.
-
Initiate vascular perfusion with oxygenated (carbogen) and warmed (37°C) physiological salt solution at a constant flow rate or pressure.
-
The lumen of the intestine can also be perfused with the same solution.
-
-
Recording of Motility:
-
Allow the preparation to stabilize and establish spontaneous motor activity.
-
Record the intestinal contractions and relaxations using a video camera. Spatiotemporal maps can be generated to analyze the patterns of motility.
-
-
Application of this compound:
-
Introduce this compound into the vascular perfusate at a desired concentration.
-
Continuously record the changes in intestinal motility patterns in response to the drug.
-
Different concentrations can be tested to establish a concentration-response relationship.
-
-
Data Analysis:
-
Analyze the video recordings to quantify changes in the frequency, amplitude, and coordination of intestinal contractions.
-
Compare the motility patterns before and after the application of this compound.
-
Expected Outcome: this compound is expected to reduce the frequency and amplitude of spontaneous intestinal contractions, leading to an overall decrease in motor activity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of action of this compound.
Caption: In Vitro Isolated Guinea Pig Ileum Workflow.
Caption: In Vivo Charcoal Meal Intestinal Transit Workflow.
Conclusion
This compound presents a valuable pharmacological tool for the investigation of gastrointestinal motility due to its well-defined dual mechanism of action. The protocols provided in this document offer a comprehensive framework for characterizing its effects in various preclinical models. Researchers are encouraged to adapt these protocols to their specific experimental needs and to contribute to the growing body of quantitative data on this compound's effects on gastrointestinal smooth muscle function. The generation of detailed dose-response data will be crucial for a more complete understanding of its therapeutic potential and for the development of novel treatments for gastrointestinal motility disorders.
References
- 1. This compound | 1248-42-6 | Benchchem [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Antispasmodics - WikiLectures [wikilectures.eu]
- 4. Myometrial response to neurotropic and musculotropic spasmolytic drugs in an extracorporeal perfusion model of swine uteri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. isolated guinea-pig ileum: Topics by Science.gov [science.gov]
- 6. Acetylcholinesterase inhibition by pitofenone: a spasmolytic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guinea Pig Ileum [sheffbp.co.uk]
- 8. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. ijper.org [ijper.org]
- 11. Charcoal Meal Test - Rat [productsafetylabs.com]
- 12. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-diarrheal Activity of the Aqueous Extract of Stem Bark of Myrica nagi in Albino Rats [xiahepublishing.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Pitofenone Hydrochloride Solution Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of pitofenone hydrochloride solutions. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid and its stock solutions?
A1: Proper storage is crucial to maintain the integrity of this compound. For the solid powder, it is recommended to store it in a desiccated environment at -20°C.[1][2] Stock solutions in organic solvents like DMSO and ethanol should be stored at -20°C for short-term use (up to 1 month) and at -80°C for long-term storage (up to 6 months).[3][4] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3] Aqueous solutions are not recommended for storage for more than one day.[5]
Q2: What solvents are suitable for preparing this compound solutions?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[5][6] Its solubility is approximately 25 mg/mL in DMSO and 30 mg/mL in ethanol and DMF.[5][6] It has limited solubility in water (approximately 2 mg/mL) and is sparingly soluble in aqueous buffers.[1][5] For aqueous buffer solutions, it is recommended to first dissolve the compound in ethanol and then dilute with the aqueous buffer.[5]
Q3: What are the known incompatibilities of this compound in solution?
A3: this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[4] Exposure to these substances can lead to significant degradation.
Q4: Is this compound sensitive to light?
A4: Yes, studies indicate that this compound is sensitive to UV light.[3] Therefore, solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
Issue: I am observing unexpected peaks in my HPLC analysis of a this compound sample.
-
Possible Cause 1: Degradation due to improper storage.
-
Possible Cause 2: Degradation due to incompatible solvent or buffer.
-
Solution: Verify the pH and composition of your solvent or buffer system. Avoid strongly acidic or basic conditions. This compound is known to degrade under these conditions.[4]
-
-
Possible Cause 3: Contamination.
-
Solution: Ensure all glassware and equipment are thoroughly cleaned. Filter your solutions using a 0.22 µm filter before HPLC analysis to remove any particulate matter.[3]
-
Issue: My this compound solution appears cloudy or has precipitated.
-
Possible Cause 1: Poor solubility in the chosen solvent.
-
Solution: this compound has limited solubility in aqueous solutions.[5] If you are working with aqueous buffers, ensure the final concentration does not exceed its solubility limit. To improve solubility, you can first dissolve the compound in a small amount of ethanol before diluting with the aqueous buffer.[5] Gentle heating or sonication can also aid in dissolution.[3]
-
-
Possible Cause 2: Temperature effects.
-
Solution: If the solution was stored at a low temperature, some of the solute may have precipitated out. Allow the solution to warm to room temperature and vortex or sonicate to redissolve the compound.
-
Stability Data
The following tables summarize the stability of this compound under various stress conditions. The quantitative data is illustrative and based on typical degradation patterns observed in forced degradation studies. Actual degradation rates will depend on the specific experimental conditions.
Table 1: Summary of Recommended Storage Conditions
| Form | Solvent | Storage Temperature | Duration |
| Solid Powder | N/A | -20°C | ≥ 4 years[5][6] |
| Stock Solution | DMSO, Ethanol | -20°C | 1 month[3][4] |
| Stock Solution | DMSO, Ethanol | -80°C | 6 months[3][4] |
| Aqueous Solution | Water/Buffer | 4°C | ≤ 1 day[5] |
Table 2: Illustrative Degradation of this compound Solution (10 µg/mL) under Forced Conditions
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Illustrative) |
| Acid Hydrolysis | 0.5 M HCl | 10 min | 70°C | ~15% |
| Base Hydrolysis | 0.01 M NaOH | 5 min | Reflux | ~25% |
| Oxidation | 3% H₂O₂ | 5 min | Reflux | ~20% |
| Thermal | Dry Heat | 10 hours | 105°C | ~10% |
| Photolytic | UV light (254 nm) | 5 days | Ambient | ~30% |
Note: The degradation percentages are illustrative and intended to demonstrate the relative lability of this compound under different stress conditions as inferred from qualitative descriptions in cited literature.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a suitable container.
-
Dissolution: Add the desired solvent (e.g., DMSO, ethanol) to the powder.
-
Mixing: Vortex or sonicate the mixture until the solid is completely dissolved. If preparing an aqueous solution, first dissolve in a minimal amount of ethanol and then dilute with the aqueous buffer of choice.[5]
-
Filtration: For sterile applications or HPLC analysis, filter the solution through a 0.22 µm syringe filter into a clean container.[3]
-
Storage: Aliquot the stock solution into smaller volumes in amber vials and store at the recommended temperature (-20°C for short-term, -80°C for long-term).[3][4]
Protocol 2: Forced Degradation Study (Illustrative)
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL in methanol). Dilute this stock with the appropriate stressor solution to a final concentration of 10 µg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the drug solution with 0.5 M HCl and reflux at 70°C for 10 minutes.[3]
-
Base Hydrolysis: Mix the drug solution with 0.01 M NaOH and reflux for 5 minutes.[3]
-
Oxidative Degradation: Mix the drug solution with 3% H₂O₂ and reflux for 5 minutes.[3]
-
Thermal Degradation: Place the drug solution in a hot air oven at 105°C for 10 hours.[3]
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 5 days.[3]
-
-
Neutralization/Dilution: After the specified stress period, cool the samples to room temperature. Neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples and an unstressed control sample by a stability-indicating HPLC method.
Protocol 3: Stability-Indicating HPLC Method
The following is an example of an HPLC method that can be used to separate this compound from its degradation products.
-
Column: Inertsil ODS 3V C-18 (or equivalent)
-
Mobile Phase: 0.05 M Sodium dihydrogen phosphate buffer: Methanol (53:47 v/v), pH 5.0[3]
-
Flow Rate: 1.0 mL/min[3]
-
Detection: UV at 286 nm[3]
-
Temperature: Ambient
Visualizations
Caption: Experimental workflow for preparing and testing the stability of this compound solutions.
Caption: Factors influencing the degradation of this compound solutions.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. ajrconline.org [ajrconline.org]
- 4. ijream.org [ijream.org]
- 5. Development and Validation of Stability Indicating Method for Low Content of Fenpiverinium Bromide Using a Supelcosil LC-CN Column By RP-HPLC. | Semantic Scholar [semanticscholar.org]
- 6. web.viu.ca [web.viu.ca]
Technical Support Center: Optimizing Pitofenone Hydrochloride HPLC Separation
Welcome to our dedicated technical support center for the HPLC analysis of pitofenone hydrochloride. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound separation on a C18 column?
A common starting point for the reversed-phase HPLC separation of this compound is a mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile. For instance, a mobile phase consisting of 0.05M sodium dihydrogen phosphate buffer (pH 5.0) and methanol in a 53:47 (v/v) ratio has been successfully used.[1][2] Another option is a mixture of diammonium hydrogen orthophosphate buffer (pH 7.2) and acetonitrile in a 55:45 (v/v) ratio.[3][4]
Q2: What detection wavelength is recommended for this compound analysis?
This compound can be effectively detected using UV spectrophotometry. Wavelengths ranging from 210 nm to 286 nm have been reported in the literature. A wavelength of 220 nm[3][4], 241 nm[5], and 286 nm[1][2] have been used in various validated methods. The choice of wavelength may depend on the other components in the sample mixture.
Q3: How can I improve peak tailing for this compound?
Peak tailing in the analysis of this compound, a basic compound, can often be attributed to secondary interactions with acidic silanol groups on the silica-based stationary phase. To mitigate this, consider the following:
-
Mobile Phase pH Adjustment: Adjusting the mobile phase pH to be 2-3 units below the pKa of this compound will ensure it is in its protonated form, minimizing unwanted interactions. Using a buffer is crucial to maintain a stable pH.
-
Use of Additives: Incorporating a small amount of a basic additive, such as triethylamine (TEA), into the mobile phase can help to mask the active silanol sites and improve peak shape.[6]
-
Column Selection: Employing a column with low silanol activity or an end-capped column can significantly reduce peak tailing.
Q4: My retention time for this compound is shifting. What are the possible causes?
Retention time shifts can be caused by several factors:
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a primary cause. Ensure accurate measurement of buffer salts and organic solvents. The pH of the buffer should be consistent from batch to batch.
-
Column Equilibration: Insufficient column equilibration time with the mobile phase before injection can lead to drifting retention times.
-
Column Temperature: Fluctuations in the column oven temperature can affect retention. Maintaining a constant and controlled column temperature is recommended.
-
Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.
Q5: How do I perform a forced degradation study for this compound?
Forced degradation studies are essential for developing a stability-indicating HPLC method. The drug substance is typically subjected to stress conditions like acid and base hydrolysis, oxidation, and thermal and photolytic stress.[7][8][9] A general approach involves:
-
Acid Hydrolysis: Refluxing the drug solution with 0.1N to 1N HCl.[8][10]
-
Base Hydrolysis: Refluxing the drug solution with 0.1N to 1N NaOH.[8][10]
-
Oxidative Degradation: Treating the drug solution with hydrogen peroxide (e.g., 3-30% H₂O₂).[5]
-
Thermal Degradation: Exposing the solid drug or drug solution to elevated temperatures (e.g., 60-80°C).[10]
-
Photolytic Degradation: Exposing the drug solution to UV light.
The goal is to achieve partial degradation (around 10-30%) to ensure that the analytical method can separate the intact drug from its degradation products.[10]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the HPLC analysis of this compound.
Issue 1: Poor Resolution Between this compound and Other Active Pharmaceutical Ingredients (APIs) or Impurities
Possible Causes & Solutions
| Cause | Solution |
| Inappropriate Mobile Phase Composition | 1. Adjust Organic Solvent Ratio: Vary the ratio of the organic solvent (methanol or acetonitrile) to the aqueous buffer. Increasing the aqueous portion generally increases retention and may improve resolution. 2. Change Organic Solvent: If using methanol, try acetonitrile, or vice-versa. Acetonitrile often provides different selectivity. 3. Modify Mobile Phase pH: Altering the pH can change the ionization state of this compound and other components, thereby affecting their retention and improving separation. |
| Suboptimal Column Chemistry | 1. Try a Different Stationary Phase: If a C18 column is not providing adequate resolution, consider a C8, Phenyl, or Cyano (CN) column for different selectivity. A Supelcosil LC-CN column has been used effectively.[6] |
| Inadequate Method Parameters | 1. Optimize Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, at the cost of longer run times. 2. Adjust Temperature: Changing the column temperature can affect the selectivity of the separation. |
Issue 2: Broad or Asymmetric Peaks
Possible Causes & Solutions
| Cause | Solution |
| Column Overload | 1. Reduce Injection Volume or Concentration: Injecting too much sample can lead to peak fronting or tailing. Dilute the sample or reduce the injection volume. |
| Extra-Column Volume | 1. Minimize Tubing Length: Use shorter, narrower internal diameter tubing between the injector, column, and detector to reduce peak broadening. |
| Poorly Prepared Mobile Phase | 1. Ensure Proper Mixing and Degassing: Inadequately mixed or gassed mobile phases can lead to baseline noise and affect peak shape. |
| Column Contamination or Voiding | 1. Wash the Column: Flush the column with a strong solvent to remove contaminants. 2. Replace the Column: If a void has formed at the column inlet, it may need to be replaced. |
Experimental Protocols
Below are detailed methodologies for HPLC analysis of this compound, based on published literature.
Method 1: Simultaneous Estimation with Metamizole Sodium[1][2]
-
Column: Inertsil ODS 3V C-18
-
Mobile Phase: 0.05M Sodium Dihydrogen Phosphate Buffer (pH 5.0) : Methanol (53:47 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 286 nm
-
Injection Volume: 20 µL
-
Temperature: Ambient
Mobile Phase Preparation:
-
Dissolve the appropriate amount of sodium dihydrogen phosphate monohydrate in HPLC grade water to make a 0.05M solution.
-
Adjust the pH to 5.0 using orthophosphoric acid.
-
Mix the buffer and methanol in a 53:47 volume-to-volume ratio.
-
Filter the mobile phase through a 0.45 µm membrane filter.
-
Degas the mobile phase using sonication for 15-20 minutes.
Method 2: Simultaneous Estimation with Fenpiverinium Bromide[3][4]
-
Column: Thermo Kromasil C18
-
Mobile Phase: Diammonium Hydrogen Orthophosphate Buffer (pH 7.2) : Acetonitrile (55:45 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Temperature: Ambient
Mobile Phase Preparation:
-
Prepare the diammonium hydrogen orthophosphate buffer and adjust the pH to 7.2.
-
Mix the buffer and acetonitrile in a 55:45 volume-to-volume ratio.
-
Filter the mobile phase through a 0.45 µm membrane filter.
-
Degas the mobile phase before use.
Quantitative Data Summary
The following tables summarize key quantitative data from validated HPLC methods for this compound.
Table 1: Chromatographic Parameters
| Parameter | Method 1[1][2] | Method 2[3][4] | Method 3[5] |
| Column | Inertsil ODS 3V C-18 | Thermo Kromasil C18 | Discovery C18 |
| Mobile Phase | 0.05M NaH₂PO₄ (pH 5.0) : Methanol (53:47) | (NH₄)₂HPO₄ (pH 7.2) : ACN (55:45) | Orthophosphoric Acid : ACN (50:50) |
| Flow Rate (mL/min) | 1.0 | 1.0 | 1.0 |
| λmax (nm) | 286 | 220 | 241 |
| Retention Time (min) | Not specified for Pitofenone alone | 7.45 | 3.172 |
Table 2: Validation Parameters
| Parameter | Method 1[1][2] | Method 2[3][4] |
| Linearity Range (µg/mL) | 7.01 - 13.01 | 6 - 14 |
| LOD (µg/mL) | 0.1701 | 0.0927 |
| LOQ (µg/mL) | 0.5155 | 0.281 |
| Mean % Recovery | 99.55 | Not Specified |
Visualizations
Workflow for HPLC Method Development
The following diagram illustrates a typical workflow for developing a robust HPLC method for this compound.
Caption: Workflow for HPLC Method Development
Troubleshooting Decision Tree for Common HPLC Issues
This decision tree provides a logical approach to diagnosing and resolving common issues encountered during HPLC analysis.
Caption: Troubleshooting Decision Tree for HPLC
References
- 1. ajrconline.org [ajrconline.org]
- 2. ajrconline.org [ajrconline.org]
- 3. Issue's Article Details [indiandrugsonline.org]
- 4. researchgate.net [researchgate.net]
- 5. ijream.org [ijream.org]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. ijrpp.com [ijrpp.com]
Technical Support Center: Analysis of Combination Drugs Containing Pitofenone Hydrochloride
Welcome to the technical support center for the analysis of combination drug formulations containing pitofenone hydrochloride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for the simultaneous determination of this compound in combination with other drugs like fenpiverinium bromide and metamizole sodium?
A1: The most common analytical methods for the simultaneous analysis of this compound in combination drug products are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometry.[1][2][3] RP-HPLC is widely used for its high selectivity and accuracy in separating and quantifying multiple components.[1][3] Spectrophotometric methods, particularly those involving multivariate calibration, offer a simpler and faster alternative, though they may be less selective than chromatographic techniques.[2]
Q2: I am observing peak tailing for this compound in my RP-HPLC analysis. What could be the cause and how can I resolve it?
A2: Peak tailing for this compound in RP-HPLC can be caused by several factors, including secondary interactions with residual silanols on the C18 column or issues with the mobile phase pH. To address this, consider the following:
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Mobile Phase Modifier: The addition of a tailing suppressor like triethylamine to the mobile phase can significantly reduce peak tailing.[1]
-
pH Adjustment: Ensure the mobile phase pH is optimized. For instance, a pH of 5.0 has been used successfully in the separation of metamizole sodium and pitofenone HCl.[3]
-
Column Choice: Using a different type of column, such as a Supelcosil LC-CN column, has also been shown to be effective.[1][4]
Q3: Can I use UV spectrophotometry for the simultaneous analysis of this compound, fenpiverinium bromide, and metamizole sodium? What are the potential interferences?
A3: Yes, UV spectrophotometry combined with multivariate calibration methods like Partial Least Squares (PLS) can be used for the simultaneous determination of these three components.[2] However, a significant challenge is the spectral overlap of the analytes, which can lead to interference. The low molar extinction coefficient of fenpiverinium bromide can also result in higher prediction errors for this component. Derivative spectrophotometry is another technique that has been used to resolve spectral overlap between pitofenone and other drugs.[2]
Q4: What are the expected degradation products of this compound under forced degradation conditions?
A4: Forced degradation studies indicate that this compound is susceptible to degradation under acidic, basic, and oxidative conditions.[3][5] A known degradation product of pitofenone is 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl] benzoic acid.[6] When developing a stability-indicating method, it is crucial to ensure that the analytical method can separate the intact drug from these potential degradants.
Troubleshooting Guides
RP-HPLC Method Development for Pitofenone Combinations
Issue: Poor separation or co-elution of pitofenone with fenpiverinium bromide or other active pharmaceutical ingredients (APIs).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor HPLC separation.
Interference in Spectrophotometric Analysis
Issue: Inaccurate quantification due to spectral overlap in the UV-Vis spectrum.
Logical Relationship Diagram:
Caption: Addressing spectral overlap in spectrophotometry.
Experimental Protocols
Protocol 1: RP-HPLC for Simultaneous Estimation of Pitofenone HCl and Fenpiverinium Bromide[8][9]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Thermo Kromasil C18 (dimensions not specified).[7][8]
-
Mobile Phase: Diammonium hydrogen orthophosphate buffer (pH 7.2) and acetonitrile in a ratio of 55:45 (v/v).[7][8]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent to achieve a concentration within the linear range. Filter the solution through a 0.45 µm membrane filter before injection.
Protocol 2: RP-HPLC for Simultaneous Estimation of Metamizole Sodium and Pitofenone HCl[3]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Inertsil ODS 3V C-18.[3]
-
Mobile Phase: 0.05M Sodium dihydrogen phosphate buffer (pH 5.0) and Methanol in a ratio of 53:47 (v/v).[3]
-
Flow Rate: 1 mL/min.[3]
-
Detection Wavelength: 286 nm.[3]
-
Sample Preparation: For tablets, weigh and powder 20 tablets. Transfer an amount equivalent to about 1000mg of Metamizole sodium and 10mg of Pitofenone HCl to a 100mL volumetric flask. Add 70mL of methanol and sonicate for 10 minutes. Dilute to volume with methanol and filter through a 0.45µm membrane filter. Further dilutions can be made to achieve the desired concentration.[3]
Protocol 3: Forced Degradation Study[3][6]
-
Acid Degradation: Reflux the drug solution with 0.5N HCl at 70°C for 10 minutes.[3]
-
Base Degradation: Reflux the drug solution with 0.01N NaOH for 5 minutes.[3]
-
Oxidative Degradation: Reflux the drug solution with 0.3% v/v H₂O₂ for 5 minutes.[3]
-
Thermal Degradation: Maintain the drug solution at 105°C for 10 hours.[3]
-
Photolytic Degradation: Expose the drug solution to UV light.[3]
Workflow for Forced Degradation and Stability-Indicating Method Development:
Caption: Workflow for forced degradation studies.
Data Presentation
Table 1: HPLC Method Parameters for this compound Combinations
| Parameter | Method 1 (Pitofenone + Fenpiverinium)[7][8] | Method 2 (Pitofenone + Metamizole)[3] | Method 3 (Pitofenone + Fenpiverinium + Metamizole)[1][4] |
| Column | Thermo Kromasil C18 | Inertsil ODS 3V C-18 | Supelcosil LC-CN |
| Mobile Phase | Buffer (pH 7.2):ACN (55:45) | Buffer (pH 5.0):Methanol (53:47) | NaH₂PO₄:Methanol (66:34) |
| Flow Rate | 1 mL/min | 1 mL/min | 1 mL/min |
| Detection λ | 220 nm | 286 nm | 210 nm |
Table 2: Validation Data for this compound Analysis by HPLC
| Parameter | Pitofenone HCl (with Fenpiverinium)[7][8] | Pitofenone HCl (with Metamizole)[3] |
| Linearity Range | 6 - 14 µg/mL | 7.01 - 13.01 µg/mL |
| Regression Coefficient (r²) | Not Specified | 0.9995 |
| LOD | 0.0927 µg/mL | 0.1701 µg/mL |
| LOQ | 0.281 µg/mL | 0.5155 µg/mL |
| Mean % Recovery | Not Specified | 99.55% |
| % RSD for Recovery | < 2% | 0.3% |
Table 3: Spectrophotometric Method for Pitofenone, Metamizole, and Fenpiverinium[2][5]
| Parameter | Value |
| Technique | UV-Visible Spectrophotometry with PLS |
| Linearity (Pitofenone HCl) | 1 - 15 mg/L |
| Linearity (Metamizole Sodium) | 1 - 50 mg/L |
| Linearity (Fenpiverinium Bromide) | 60 - 1000 mg/L |
References
- 1. rjptonline.org [rjptonline.org]
- 2. tandfonline.com [tandfonline.com]
- 3. ajrconline.org [ajrconline.org]
- 4. rjptonline.org [rjptonline.org]
- 5. ijream.org [ijream.org]
- 6. Separation and determination of impurities in paracetamol, codeine and pitophenone in the presence of fenpiverinium in combined suppository dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Issue's Article Details [indiandrugsonline.org]
How to avoid pitofenone hydrochloride degradation during sample preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the degradation of pitofenone hydrochloride during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause this compound degradation during sample preparation?
A1: this compound is susceptible to degradation through several pathways, including:
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Hydrolysis: The ester linkage in pitofenone is prone to hydrolysis under both acidic and basic conditions.
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Oxidation: The molecule can be oxidized, leading to the formation of various degradation products.[1][2]
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Photodegradation: Exposure to light, particularly UV light, can cause degradation.
-
Thermal Degradation: High temperatures can accelerate the degradation process.[1][3]
Q2: I am working with plasma samples. What are the key considerations to prevent degradation?
A2: When working with plasma, the primary concern is enzymatic degradation by esterases, which are abundant in this matrix. To minimize degradation, consider the following:
-
Temperature Control: Keep plasma samples on ice during processing and store them at -20°C or preferably -80°C for long-term storage.
-
pH Control: Maintain a slightly acidic to neutral pH (around 6-7) if possible, as extreme pH values can accelerate hydrolysis.
-
Enzyme Inhibitors: The use of esterase inhibitors is highly recommended. While specific inhibitors for this compound are not extensively documented, general esterase inhibitors can be effective.
Q3: What about urine samples? How can I ensure the stability of this compound in urine?
A3: For urine samples, the main stability concerns are pH-driven hydrolysis and microbial growth, which can alter the sample's pH.
-
Refrigeration: Store urine samples at 2-8°C immediately after collection and during transport. For long-term storage, freezing at -20°C or lower is recommended.
-
pH Adjustment: Acidifying the urine to a pH of around 4-5 can help to inhibit the growth of bacteria and may also improve the stability of the ester linkage. However, this should be validated for your specific assay.
-
Preservatives: While no universal preservative is recommended, some common urine preservatives may be suitable. Their compatibility with your analytical method must be verified.
Q4: Can repeated freeze-thaw cycles affect the stability of this compound in plasma?
A4: Yes, repeated freeze-thaw cycles can impact the stability of analytes in plasma.[4][5] While specific data for this compound is limited, it is a general best practice to minimize the number of freeze-thaw cycles. Aliquoting samples into smaller volumes for single use is highly recommended to avoid this issue.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound from plasma samples. | Enzymatic degradation by esterases. | 1. Work at low temperatures (on ice). 2. Add an esterase inhibitor to the plasma immediately after collection. 3. Minimize the time between sample collection and analysis or freezing. |
| Inconsistent results between replicate samples. | Incomplete inhibition of enzymatic activity or variable sample handling times. | 1. Ensure consistent timing for all sample processing steps. 2. Thoroughly mix samples after the addition of any reagents or inhibitors. 3. Check the effectiveness of the chosen esterase inhibitor at the concentration used. |
| Appearance of unknown peaks in the chromatogram. | Degradation of this compound. | 1. Review sample handling and storage procedures to identify potential causes of degradation (e.g., exposure to light, high temperature, or extreme pH). 2. Perform forced degradation studies to identify the retention times of potential degradation products.[1][2][3] |
| Analyte loss in urine samples stored for an extended period. | Hydrolysis due to pH changes or microbial activity. | 1. Ensure urine samples are stored at appropriate low temperatures (refrigerated or frozen). 2. Consider adjusting the pH of the urine to a slightly acidic range. 3. Evaluate the use of a suitable urine preservative. |
Data on this compound Degradation
The following table summarizes the conditions under which this compound has been shown to degrade based on forced degradation studies. This information is primarily qualitative and intended to highlight the compound's liabilities.
| Stress Condition | Reagents and Conditions | Observed Degradation | Reference |
| Acidic Hydrolysis | 0.5N HCl, refluxed at 70°C for 10 minutes | Significant degradation observed. | [3] |
| Basic Hydrolysis | 0.01N NaOH, refluxed for 5 minutes | Significant degradation observed. | [3] |
| Oxidation | 0.3% v/v H₂O₂, refluxed for 5 minutes | Significant degradation observed. | [3] |
| Thermal Degradation | 105°C for 10 hours | Degradation observed. | [3] |
| Photodegradation | Exposure to UV light at 286nm for 5 days | Degradation observed. | [3] |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis in Human Plasma
This protocol is adapted from a validated LC-MS/MS method for the quantification of this compound in human plasma.[6]
Materials:
-
Human plasma collected in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Methanol (HPLC grade).
-
Internal Standard (IS) solution (e.g., Fenpiverinium bromide in a suitable solvent).
-
Microcentrifuge tubes.
-
Vortex mixer.
-
Centrifuge.
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add 50 µL of the internal standard solution.
-
Add 1.5 mL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: General Guideline for Handling and Storage of Biological Samples
This protocol provides general recommendations for minimizing the degradation of this compound in biological samples.
Plasma/Blood Sample Handling:
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Collect blood samples using tubes containing an appropriate anticoagulant.
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If plasma is the desired matrix, centrifuge the blood as soon as possible according to the tube manufacturer's instructions, preferably at a refrigerated temperature.
-
Immediately after separation, transfer the plasma to clean, labeled polypropylene tubes.
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If esterase-mediated degradation is a concern, consider adding an esterase inhibitor to the collection tubes or to the plasma immediately after separation.
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For immediate analysis, keep the plasma samples on ice.
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For short-term storage (up to 24 hours), store the samples at 2-8°C.
-
For long-term storage, store the samples at -80°C.
-
Avoid repeated freeze-thaw cycles by storing samples in single-use aliquots.
Urine Sample Handling:
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Collect urine samples in clean containers.
-
For short-term storage, keep the samples refrigerated at 2-8°C.
-
For long-term storage, freeze the samples at -20°C or lower.
-
To minimize pH-dependent hydrolysis and microbial growth, consider adjusting the pH to a slightly acidic range (e.g., pH 4-5) with a suitable acid. This must be validated for your specific method.
-
Protect samples from direct light exposure.
Visualizations
Caption: General workflow for sample preparation.
Caption: Key degradation pathways for this compound.
References
- 1. Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmajia.com [pharmajia.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What is Freeze thaw (Thermal cycling) study? - Vici Health Sciences [vicihealthsciences.com]
- 6. ask.pharmaguideline.com [ask.pharmaguideline.com]
Pitofenone hydrochloride incompatible materials and chemical reactivity
This technical support guide is intended for researchers, scientists, and drug development professionals working with Pitofenone hydrochloride. It provides detailed information on incompatible materials, chemical reactivity, and troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What materials and chemical classes are known to be incompatible with this compound?
A1: this compound should not be stored with or exposed to strong acids, strong alkalis, strong oxidizing agents, or strong reducing agents.[1] Contact with these substances can lead to degradation of the molecule.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound solid should be stored at -20°C.[2] Stock solutions in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) are stable for up to one month at -20°C or for up to six months at -80°C when stored in sealed containers away from moisture.[1][3] Aqueous solutions are not recommended for storage for more than one day.[2]
Q3: I see an unexpected peak in my HPLC analysis after dissolving this compound in an aqueous buffer. What could it be?
A3: this compound is susceptible to hydrolysis, especially under acidic or basic conditions. The methyl ester group can hydrolyze to form the corresponding carboxylic acid, known as "Pitofenone Acid" (2-[4-[2-(1-Piperidinyl)ethoxy]benzoyl]benzoic Acid). This is a common degradation product. Aqueous solutions of this compound are not stable for more than 24 hours.[2][4]
Q4: My this compound solution has changed color. What could be the cause?
A4: Color change can indicate chemical degradation. Exposure to strong oxidizing agents, light, or elevated temperatures can lead to the formation of degradation products. It is recommended to prepare fresh solutions and store them protected from light. Oxidative degradation is a known degradation pathway.[4]
Q5: Can I use a metal spatula to handle solid this compound?
A5: While brief contact with a stainless steel spatula is unlikely to cause significant degradation, it is good laboratory practice to use non-reactive spatulas made of materials like PTFE or ceramic, especially when handling compounds for sensitive analytical purposes. This minimizes the risk of trace metal contamination which could potentially catalyze degradation reactions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Appearance of extra peaks in HPLC chromatogram | Hydrolysis: The methyl ester group has hydrolyzed to the carboxylic acid ("Pitofenone Acid"). | - Prepare fresh solutions, especially aqueous solutions, daily.[2]- If working with buffered solutions, ensure the pH is near neutral and analyze the sample promptly.- Confirm the identity of the degradation peak by comparing its retention time to a known standard of Pitofenone Acid if available. |
| Oxidation: The compound has been oxidized, potentially at the benzophenone ketone or other susceptible sites. | - Prepare solutions using degassed solvents.- Avoid sources of ignition and high temperatures.[1][5]- Store solutions under an inert atmosphere (e.g., nitrogen or argon). | |
| Photodegradation: Exposure to light has caused degradation. | - Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[4] | |
| Loss of compound potency or inconsistent results | Improper Storage: The compound has degraded due to incorrect storage temperature or exposure to moisture. | - Ensure the solid compound is stored at the recommended temperature of -20°C.[2]- For stock solutions, store at -20°C for short-term or -80°C for long-term use in tightly sealed containers to prevent moisture absorption.[1][3] |
| Reaction with incompatible solvent/reagent: The compound is reacting with an acidic, basic, oxidizing, or reducing agent in the experimental setup. | - Review all reagents and solvents in your experiment for compatibility with this compound.- Avoid strong acids, bases, oxidizing agents, and reducing agents.[1] | |
| Poor solubility in aqueous buffers | Inherent low aqueous solubility: this compound is sparingly soluble in aqueous buffers.[2] | - For maximum solubility in aqueous buffers, first dissolve the compound in an organic solvent like ethanol and then dilute with the aqueous buffer of choice.[2] A common method is to prepare a 1:5 solution of ethanol:PBS (pH 7.2).[2] |
Chemical Reactivity and Degradation Pathways
This compound can undergo several types of chemical reactions, leading to its degradation. The primary degradation pathways include hydrolysis, oxidation, and reduction.
| Reaction Type | Description | Potential Products |
| Hydrolysis | Cleavage of the methyl ester bond by water, often catalyzed by acid or base. | 2-[4-[2-(1-Piperidinyl)ethoxy]benzoyl]benzoic Acid (Pitofenone Acid) |
| Oxidation | Reaction with oxidizing agents. The benzophenone ketone is a potential site of oxidation. | Can form corresponding ketones or carboxylic acids.[4] |
| Reduction | Reaction with reducing agents. The ketone group is susceptible to reduction. | Can be converted to its corresponding alcohol.[4] |
| Substitution | Nucleophilic substitution at the piperidinyl group. | The piperidinyl group can be replaced with other nucleophiles.[4] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid this compound in a hot air oven at 105°C for 24 hours.
-
After exposure, allow the solid to cool to room temperature.
-
Prepare a 100 µg/mL solution in the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (254 nm) for 24 hours.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
3. Analysis:
-
Analyze all the stressed samples and a control (unstressed) sample by a validated stability-indicating HPLC method.
-
An example of a suitable HPLC method:
Visualizations
Caption: Troubleshooting logic for identifying the source of unexpected peaks in an HPLC chromatogram.
Caption: Major chemical degradation pathways for this compound.
References
Technical Support Center: Refining Assay Concentration for Pitofenone Hydrochloride Antispasmodic Studies
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for refining assay concentrations in antispasmodic studies of pitofenone hydrochloride. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in eliciting an antispasmodic effect?
A1: this compound exhibits a dual mechanism of action. It primarily acts as a muscarinic receptor antagonist , competitively blocking acetylcholine (ACh) from binding to its receptors on smooth muscle cells, which is a key step in initiating muscle contraction.[1] Additionally, it functions as an acetylcholinesterase (AChE) inhibitor , preventing the breakdown of ACh in the synaptic cleft and thereby increasing its local concentration.[2] This dual action modulates cholinergic signaling to reduce smooth muscle spasms. Some evidence also suggests a "papaverinic effect," which involves phosphodiesterase (PDE) inhibition, leading to an increase in intracellular cyclic AMP (cAMP) and cyclic guanosine monophosphate (cGMP), and potential modulation of calcium channels, further contributing to smooth muscle relaxation.[3][4][5]
Q2: What is a recommended starting concentration for in vitro studies with this compound?
A2: Based on published literature, a concentration of 2.5 x 10⁻⁶ mol/L (2.5 µM) has been shown to produce a significant rightward shift in the acetylcholine concentration-response curve in isolated guinea pig ileum, indicating competitive antagonism.[1] This serves as an excellent starting point for dose-response investigations. Researchers should then perform a concentration-response curve to determine the optimal concentration for their specific experimental model and conditions.
Q3: What are the solubility characteristics of this compound and how should I prepare my stock solutions?
A3: this compound is sparingly soluble in aqueous solutions. For in vitro experiments using physiological salt solutions like Krebs-Henseleit or Tyrode's solution, it is recommended to first dissolve the compound in a small amount of an organic solvent such as ethanol or DMSO before making the final dilution in the aqueous buffer. Be mindful of the final solvent concentration in your organ bath, as high concentrations can affect tissue viability and contractility. It is crucial to run appropriate vehicle controls.
Q4: How can I experimentally differentiate between the anticholinergic and acetylcholinesterase inhibitory effects of this compound?
A4: To isolate and observe the anticholinergic effect, you can pre-incubate the tissue with a known concentration of this compound and then generate a concentration-response curve for acetylcholine. A rightward parallel shift of the curve compared to the control (ACh alone) is indicative of competitive antagonism at the muscarinic receptor.[1] To investigate the acetylcholinesterase inhibitory effect, you could potentially observe a potentiation of the response to a low concentration of exogenous acetylcholine after a short incubation with pitofenone. However, given its potent muscarinic antagonism, this effect might be masked. A more direct approach would be to perform a separate acetylcholinesterase activity assay in the presence of pitofenone.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| No observable antispasmodic effect of this compound. | 1. Inadequate Concentration: The concentration of pitofenone may be too low to elicit a response. 2. Tissue Desensitization: Prolonged exposure to high concentrations of agonists may have desensitized the tissue's receptors. 3. Compound Degradation: Improper storage or handling of the this compound stock solution. 4. Incorrect Experimental Setup: Issues with the isolated organ bath, such as temperature, oxygenation, or pH of the physiological salt solution. | 1. Perform a concentration-response curve with a wider range of pitofenone concentrations. 2. Ensure adequate washout periods between agonist applications and allow the tissue to return to a stable baseline. 3. Prepare fresh stock solutions and store them appropriately (protected from light and at the recommended temperature). 4. Verify that the physiological salt solution is freshly prepared, continuously gassed with carbogen (95% O₂ / 5% CO₂), and maintained at 37°C. |
| Precipitation of this compound in the organ bath. | Poor Aqueous Solubility: this compound has limited solubility in aqueous buffers. | 1. Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., ethanol, DMSO) and use a smaller volume for the final dilution in the organ bath. 2. Ensure the final concentration of the organic solvent in the bath is minimal (typically <0.1%) and run a vehicle control to account for any solvent effects. 3. Vigorously mix the solution in the organ bath upon addition of the drug. |
| Inconsistent or variable responses to this compound. | 1. Tissue Viability: The health of the isolated tissue may be deteriorating over the course of the experiment. 2. Inconsistent Drug Addition: Variations in the volume or timing of drug application. 3. Fluctuations in Experimental Conditions: Changes in temperature, pH, or oxygenation of the physiological salt solution. | 1. Handle the tissue gently during preparation and ensure it is continuously bathed in oxygenated physiological salt solution. Monitor the tissue's response to a standard agonist at the beginning and end of the experiment to check for viability. 2. Use calibrated pipettes for accurate drug administration and adhere to a strict timing protocol for drug additions and washouts. 3. Continuously monitor and maintain the experimental parameters of the isolated organ bath system. |
| Unexpected potentiation of agonist-induced contractions. | Acetylcholinesterase Inhibition: At certain concentrations and experimental conditions, the AChE inhibitory effect of pitofenone might predominate over its muscarinic antagonist effect, leading to an accumulation of acetylcholine and an enhanced contractile response. | 1. Re-evaluate the concentration range being tested. A lower concentration of pitofenone might reveal the expected antagonistic effect. 2. Consider using a different agonist that is not a substrate for acetylcholinesterase to bypass this effect and solely investigate the muscarinic antagonism. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound from the searched literature. It is important to note that a full dose-response curve and a specific IC50 value for its antispasmodic effect on smooth muscle were not found in the public domain resources accessed. Researchers are encouraged to generate this data as part of their experimental design.
| Parameter | Value | Experimental Model | Reference |
| Effective Concentration for Antagonism | 2.5 x 10⁻⁶ mol/L (2.5 µM) | Isolated guinea pig ileum (acetylcholine-induced contractions) | [1] |
| Ki for Acetylcholinesterase (AChE) Inhibition | 36 µM | Bovine Erythrocyte AChE | [2] |
| Ki for Acetylcholinesterase (AChE) Inhibition | 45 µM | Electric Eel AChE | [2] |
Experimental Protocols
Protocol 1: Evaluation of the Antispasmodic Effect of this compound on Acetylcholine-Induced Contractions in Isolated Guinea Pig Ileum
1. Materials and Reagents:
-
Guinea pig
-
Krebs-Henseleit solution (or Tyrode's solution)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Acetylcholine chloride (stock solution and serial dilutions)
-
This compound (stock solution and serial dilutions)
-
Isolated organ bath system with isometric force transducer and data acquisition software
2. Preparation of Krebs-Henseleit Solution (per 1 Liter):
-
NaCl: 6.9 g
-
KCl: 0.35 g
-
CaCl₂·2H₂O: 0.37 g
-
MgSO₄·7H₂O: 0.29 g
-
KH₂PO₄: 0.16 g
-
NaHCO₃: 2.1 g
-
Glucose: 2.0 g
-
Dissolve all components in distilled water and ensure continuous aeration with carbogen gas to maintain a pH of approximately 7.4.
3. Tissue Preparation:
-
Humanely euthanize a guinea pig according to approved animal ethics protocols.
-
Isolate a segment of the ileum and place it in a petri dish containing Krebs-Henseleit solution.
-
Gently flush the lumen of the ileum segment with Krebs-Henseleit solution to remove its contents.
-
Cut the ileum into segments of 2-3 cm in length.
4. Experimental Setup:
-
Mount the ileum segment in the organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 30-60 minutes, with regular washing every 15 minutes.
5. Data Collection:
-
Baseline Recording: Record the spontaneous activity of the ileum for a few minutes to establish a stable baseline.
-
Control Acetylcholine Concentration-Response Curve:
-
Add acetylcholine to the organ bath in a cumulative or non-cumulative manner, starting with a low concentration and increasing it stepwise until a maximal contraction is achieved.
-
Record the contractile response for each concentration.
-
Thoroughly wash the tissue and allow it to return to the baseline.
-
-
Effect of this compound:
-
Introduce a specific concentration of this compound into the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 20-30 minutes).
-
Repeat the acetylcholine concentration-response curve in the presence of this compound.
-
Repeat this procedure with different concentrations of this compound to assess its concentration-dependent inhibitory effect.
-
6. Data Analysis:
-
Measure the amplitude of contraction for each acetylcholine concentration in the absence and presence of this compound.
-
Plot the concentration-response curves for acetylcholine with and without the antagonist.
-
A rightward shift in the curve in the presence of this compound suggests competitive antagonism. From this data, a pA₂ value can be calculated to quantify the antagonist's potency. If a full dose-response of pitofenone's inhibitory effect is performed, an IC50 value can be determined.
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. Modulatory effect of diclofenac on antispasmodic effect of pitofenone in cholinergic spasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spasmolytic effect of traditional herbal formulation on guinea pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]
- 4. Articles [globalrx.com]
- 5. encyclopedia.pub [encyclopedia.pub]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for Pitofenone Hydrochloride Analysis
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure the reliability and accuracy of experimental data. This guide provides a comparative overview of a validated High-Performance Liquid Chromatography (HPLC) method for the determination of pitofenone hydrochloride, focusing on key validation parameters: linearity, Limit of Quantitation (LOQ), and Limit of Detection (LOD). We also present an alternative spectrophotometric method for comparison.
High-Performance Liquid Chromatography (HPLC) Method
A prevalent analytical technique for the quantification of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This method is often employed for the simultaneous estimation of this compound in combination with other active pharmaceutical ingredients.
Experimental Protocol: RP-HPLC
A representative RP-HPLC method for the simultaneous estimation of fenpiverinium bromide and this compound is detailed below.
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Mobile Phase: A mixture of diammonium hydrogen orthophosphate buffer (pH 7.2) and acetonitrile in a 55:45 v/v ratio.[1][2]
-
Injection Volume: 20 µL.
-
Data Acquisition: The retention times for fenpiverinium bromide and this compound are approximately 3.77 min and 7.45 min, respectively.[1][2]
Method Validation Parameters
The validation of this HPLC method was performed in accordance with the International Conference on Harmonization (ICH) guidelines.[3]
| Parameter | This compound | Reference |
| Linearity Range | 6-14 µg/ml | [1][2] |
| Regression Coefficient (r²) | >0.999 | [1][2] |
| Limit of Quantitation (LOQ) | 0.281 µg/ml | [1][2] |
| Limit of Detection (LOD) | 0.0927 µg/ml | [1][2] |
A separate stability-indicating RP-HPLC method for metamizole sodium and pitofenone HCl reported a linearity range of 7.01 µg/ml to 13.01 µg/ml with a regression coefficient of 0.9995.[3][4] For this method, the LOQ and LOD for pitofenone HCl were found to be 0.5155 µg/ml and 0.1701 µg/ml, respectively.[3][4]
Workflow for HPLC Method Validation
Caption: Workflow for the validation of an HPLC method.
Alternative Method: UV-Vis Spectrophotometry
While HPLC is a highly specific and sensitive technique, UV-Vis spectrophotometry offers a simpler and more rapid alternative for the quantification of this compound, particularly in combination with other substances like metamizole sodium and fenpiverinium bromide.[5]
Experimental Protocol: UV-Vis Spectrophotometry with Partial Least Squares (PLS)
This method utilizes multivariate calibration techniques to resolve the spectral overlap of the combined drugs.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Software: Software capable of performing Partial Least Squares (PLS-1 and PLS-2) regression.
-
Method: The absorbance spectra of the samples are recorded over a specific wavelength range. The concentration of each component is then determined using PLS models that have been calibrated with standard solutions of known concentrations.
Method Performance Parameters
| Parameter | This compound | Reference |
| Linearity Range | 1-15 mg/L (1-15 µg/ml) | [5][6] |
Note: Specific LOQ and LOD values for this compound using this spectrophotometric method are not detailed in the provided references but can be determined based on the standard deviation of the response and the slope of the calibration curve.[7]
Logical Relationship for Method Selection
Caption: Decision tree for analytical method selection.
Comparison and Conclusion
| Feature | RP-HPLC | UV-Vis Spectrophotometry (with PLS) |
| Specificity | High (separates components) | Lower (relies on mathematical models) |
| Sensitivity (LOD/LOQ) | Very high (sub-µg/ml levels) | Generally lower than HPLC |
| Linearity Range | Narrower, specific to the method | Broader range often achievable |
| Complexity | More complex (instrumentation, method development) | Simpler and faster |
| Cost | Higher (instrument, solvents, columns) | Lower |
References
- 1. Issue's Article Details [indiandrugsonline.org]
- 2. researchgate.net [researchgate.net]
- 3. ajrconline.org [ajrconline.org]
- 4. ajrconline.org [ajrconline.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. How to determine the LOD using the calibration curve? [mpl.loesungsfabrik.de]
A Comparative Analysis of Pitofenone Hydrochloride and Drotaverine for Spasmodic Pain Management
For Researchers and Drug Development Professionals: An Objective Comparison of Two Prominent Antispasmodic Agents
In the landscape of visceral pain management, both pitofenone hydrochloride and drotaverine are established antispasmodic agents utilized to alleviate pain arising from smooth muscle spasms in the gastrointestinal, biliary, and urogenital tracts. While both drugs aim to achieve smooth muscle relaxation, they do so via distinct pharmacological pathways. This guide provides a comparative overview of their mechanisms of action, pharmacokinetics, clinical efficacy, and safety, based on available experimental and clinical data.
It is important to note that a direct head-to-head clinical trial comparing the efficacy and safety of standalone this compound and drotaverine was not identified in the reviewed literature. Therefore, the clinical data presented is based on individual studies against placebos or other active comparators.
Mechanism of Action: A Divergence in Cellular Pathways
The fundamental difference between pitofenone and drotaverine lies in their molecular targets and signaling pathways.
This compound exhibits a dual-mode of action. It possesses both a direct myotropic (papaverine-like) effect on smooth muscle cells and an anticholinergic (muscarinic antagonist) activity.[1] Some evidence also points towards inhibition of the acetylcholinesterase (AChE) enzyme, which would lead to an increase in acetylcholine levels.[1][2][3][4][5][6] This multifaceted approach contributes to its spasmolytic effect.
Drotaverine , on the other hand, is a selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme.[7][8][9] By inhibiting PDE4, drotaverine prevents the degradation of cyclic adenosine monophosphate (cAMP). The resulting elevation in intracellular cAMP levels activates protein kinase A, which in turn phosphorylates and inactivates myosin light-chain kinase (MLCK). This cascade ultimately leads to the relaxation of smooth muscle cells.[7][8][9][10]
Caption: Mechanisms of Action for Pitofenone and Drotaverine.
Pharmacokinetic Profile
A summary of available pharmacokinetic parameters reveals differences in absorption and elimination. Data for pitofenone is limited as it is often studied as part of a combination product.
| Parameter | This compound | Drotaverine |
| Bioavailability | Data not available | Highly variable, mean 58.2 ± 18.2% (range 24.5-91%)[8][9][11] |
| Time to Peak (Tmax) | ~4.0 hours (oral, in combination)[12] | ~1.9 ± 0.54 hours (oral)[8][9] |
| Plasma Protein Binding | Data not available | 95-98%[13] |
| Metabolism | Data not available | Extensive hepatic metabolism[7][8][9] |
| Elimination Half-life | Data not available | 7-16 hours[13] |
| Excretion | Data not available | >50% in urine, ~30% in bile/feces[8][9][13] |
Clinical Efficacy and Safety
While direct comparative trials are lacking, individual studies provide insights into the clinical utility of each agent.
Drotaverine in Irritable Bowel Syndrome (IBS)
Multiple randomized, double-blind, placebo-controlled studies have demonstrated the efficacy of drotaverine in treating IBS.
| Study Outcome (after 4 weeks) | Drotaverine Group | Placebo Group | p-value | Reference |
| Reduction in Pain Frequency | 77.7% of patients | 30.6% of patients | < 0.01 | [8][14] |
| Reduction in Pain Severity | 77.7% of patients | 30.6% of patients | < 0.01 | [8][14] |
| Patient's Global Assessment of Relief | 85.9% of patients | 39.5% of patients | < 0.01 | [8][14] |
| Clinician's Global Assessment of Relief | 82.4% of patients | 36.5% of patients | < 0.01 | [8][14] |
| Improvement in Stool Frequency | 44.7% of patients | 15.3% of patients | < 0.01 | [14] |
Drotaverine is generally well-tolerated, with common side effects including fainting, nausea, vomiting, and dry mouth.[8][10]
This compound in Spasmodic Pain
Pitofenone is most commonly used in fixed-dose combinations with fenpiverinium bromide (an anticholinergic) and an analgesic like metamizole or diclofenac. One study compared a combination of Diclofenac + Pitofenone + Fenpiverinium against Analgin (Metamizole) + Pitofenone + Fenpiverinium for biliary, ureteric, and intestinal colic. The diclofenac-containing combination was found to be superior for biliary and ureteric colic and therapeutically equivalent for intestinal colic. Both combinations were well-tolerated with no reported side effects in the study.[4]
Commonly reported side effects for pitofenone-containing products include dizziness, headache, skin rashes, dry mouth, and itching.[10]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below is a representative experimental protocol for a clinical trial evaluating an antispasmodic in IBS, based on the design of drotaverine studies.
Protocol: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Parallel Group Study on the Efficacy and Safety of an Antispasmodic Agent in Irritable Bowel Syndrome
-
Patient Population:
-
Inclusion Criteria: Patients aged 18-60 years fulfilling the Rome II/III criteria for IBS, with abdominal pain of at least three months' duration.
-
Exclusion Criteria: History of organic gastrointestinal disease, severe concomitant illness, pregnancy, or lactation.
-
-
Study Design:
-
A 4-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group design.
-
Patients are randomized in a 1:1 ratio to receive either the active drug (e.g., Drotaverine HCl 80 mg) or a matching placebo.
-
-
Treatment Regimen:
-
Oral administration, one tablet three times daily for 4 consecutive weeks.
-
-
Efficacy Assessments:
-
Primary Endpoint: Change from baseline in abdominal pain frequency and severity, assessed weekly using a Visual Analog Scale (VAS).
-
Secondary Endpoints:
-
Change in stool frequency.
-
Subject's Global Assessment of Relief (SGA) of IBS symptoms at the end of the 4-week treatment period.
-
Clinician's Global Assessment of Relief.
-
-
-
Safety Assessments:
-
Monitoring and recording of all adverse events (AEs) at each weekly visit.
-
Physical examination and vital signs at baseline and end of the study.
-
-
Statistical Analysis:
-
Efficacy analysis is performed on the intent-to-treat (ITT) population.
-
Changes in pain scores and stool frequency are analyzed using appropriate statistical tests such as the Mann-Whitney U-test or Wilcoxon signed-rank test.
-
Categorical outcomes like SGA are analyzed using the Chi-square or McNemar test.
-
A p-value of < 0.05 is considered statistically significant.
-
Caption: A typical experimental workflow for an IBS clinical trial.
Conclusion
This compound and drotaverine are both effective antispasmodics, but they operate through different mechanisms of action. Drotaverine, a PDE4 inhibitor, has a more targeted mechanism and a more substantial body of evidence from standalone clinical trials, particularly in IBS, demonstrating its efficacy and safety. Pitofenone's efficacy is primarily documented as part of combination therapies, leveraging its dual myotropic and anticholinergic properties to achieve spasmolysis.
The choice between these agents may depend on the specific clinical indication, the desired mechanism of action, and whether a combination therapy approach is warranted. For researchers and drug development professionals, the clear difference in their pharmacological pathways presents distinct opportunities for future research, including potential head-to-head trials to delineate their comparative advantages in specific patient populations and spastic conditions.
References
- 1. scribd.com [scribd.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. glpbio.com [glpbio.com]
- 5. e-lactancia.org [e-lactancia.org]
- 6. wbhf.walterbushnell.com [wbhf.walterbushnell.com]
- 7. Efficacy and Safety of Drotaverine Hydrochloride in Irritable Bowel Syndrome: A Randomized Double-Blind Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of drotaverine in irritable bowel syndrome: a double blind, randomized, placebo-controlled clinical trial - ProQuest [proquest.com]
- 9. Pitofenone (HCl) - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 11. darnytsia.ua [darnytsia.ua]
- 12. Randomized controlled study of efficacy and safety of drotaverine hydrochloride in patients with irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caucasushealth.ug.edu.ge [caucasushealth.ug.edu.ge]
- 14. Pitofenone - Wikipedia [en.wikipedia.org]
A Comparative Guide to Smooth Muscle Relaxation: Pitofenone Hydrochloride vs. Scopolamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two smooth muscle relaxants, pitofenone hydrochloride and scopolamine, focusing on their mechanisms of action, quantitative performance data, and the experimental protocols used for their evaluation.
Introduction
Smooth muscle contractility is a fundamental physiological process, and its dysregulation is implicated in various pathological conditions, including gastrointestinal spasms, urinary incontinence, and respiratory disorders. Pharmacological intervention with smooth muscle relaxants is a cornerstone of therapy for these conditions. This guide offers an in-depth comparison of two such agents: this compound, a compound with a dual mechanism of action, and scopolamine, a classical anticholinergic drug.
Mechanisms of Action and Signaling Pathways
The smooth muscle relaxant effects of this compound and scopolamine are achieved through distinct, yet related, signaling pathways that ultimately modulate intracellular calcium levels and the contractile apparatus of smooth muscle cells.
Scopolamine: A Competitive Muscarinic Receptor Antagonist
Scopolamine exerts its effects by competitively blocking muscarinic acetylcholine receptors (mAChRs), primarily the M3 subtype located on smooth muscle cells.[1][2] Acetylcholine, a neurotransmitter of the parasympathetic nervous system, normally binds to these receptors to initiate a signaling cascade that leads to muscle contraction. By blocking this interaction, scopolamine effectively inhibits acetylcholine-induced smooth muscle contraction.[1]
The signaling pathway initiated by M3 muscarinic receptor activation, and its inhibition by scopolamine, is depicted below.
Figure 1: Signaling pathway of scopolamine-induced smooth muscle relaxation.
This compound: A Dual-Action Relaxant
This compound exhibits a more complex mechanism of action, functioning as both a muscarinic receptor antagonist and an acetylcholinesterase (AChE) inhibitor.
-
Muscarinic Receptor Antagonism: Similar to scopolamine, pitofenone directly blocks muscarinic receptors on smooth muscle cells, thereby antagonizing the contractile effects of acetylcholine.
-
Acetylcholinesterase (AChE) Inhibition: Pitofenone also inhibits the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine. While seemingly counterintuitive for a relaxant, this effect is likely secondary to its potent muscarinic blockade. In experimental settings where smooth muscle is contracted with exogenous acetylcholine, the AChE inhibitory effect would potentiate the contraction, but in the context of its clinical use, the direct antagonism at the muscarinic receptor is the dominant effect leading to relaxation.
The dual mechanism of this compound is illustrated in the following diagram.
Figure 2: Dual mechanism of action of this compound.
Quantitative Data Comparison
Direct comparative studies providing IC50 or EC50 values for both this compound and scopolamine on the same smooth muscle preparation are limited. The following tables summarize the available quantitative data for each compound from various sources. It is important to note that direct comparison of potency based on these values should be made with caution due to differing experimental conditions.
Table 1: Quantitative Data for this compound
| Parameter | Value | Species/Tissue | Experimental Condition | Reference |
| K_i_ (AChE Inhibition) | 36 µM | Bovine Erythrocytes | - | [3] |
| K_i_ (AChE Inhibition) | 45 µM | Electric Eel | - | [3] |
| Inhibitory Concentration | 2.5 µM | Guinea Pig Ileum | Inhibition of acetylcholine-induced contractions | [4] |
Table 2: Quantitative Data for Scopolamine
| Parameter | Value | Species/Tissue | Experimental Condition | Reference |
| IC_50_ (Muscarinic Receptor Binding) | 55.3 nM | Rabbit Aorta Endothelial Cells | Inhibition of cAMP reduction | [2] |
| pA_2_ | 8.60 - 8.72 | Human Colon (longitudinal and circular muscle) | Antagonism of carbachol-induced contraction | [5] |
| pA_2_ | 9.18 | Horse Jejunum (longitudinal muscle) | Antagonism of acetylcholine-induced contraction | [1] |
Experimental Protocols
The following protocols describe standard methods for evaluating the smooth muscle relaxant properties of pharmacological agents in isolated organ bath systems.
Isolated Guinea Pig Ileum Preparation for Assessing Anticholinergic Activity
This in vitro method is widely used to determine the potency of muscarinic receptor antagonists.
Experimental Workflow:
Figure 3: Workflow for isolated guinea pig ileum experiment.
Detailed Methodology:
-
Animal and Tissue Preparation: A male guinea pig (250-350 g) is euthanized by cervical dislocation. The abdomen is opened, and a segment of the terminal ileum, approximately 2-3 cm in length, is carefully dissected and placed in a petri dish containing warm, aerated Tyrode's solution. The luminal contents are gently flushed out.
-
Mounting: One end of the ileum segment is tied to a tissue holder at the bottom of an organ bath (10-20 mL capacity), and the other end is connected to an isometric force transducer. The organ bath is filled with Tyrode's solution maintained at 37°C and continuously aerated with carbogen (95% O2, 5% CO2).
-
Equilibration: The tissue is allowed to equilibrate for 60 minutes under a resting tension of 1 gram. During this period, the Tyrode's solution is replaced every 15 minutes.
-
Concentration-Response Curve of Agonist: A cumulative concentration-response curve for acetylcholine is generated by adding increasing concentrations of acetylcholine to the organ bath and recording the resulting contractions until a maximal response is achieved.
-
Antagonist Incubation: The tissue is washed repeatedly to remove the acetylcholine. Once the baseline tension is re-established, a specific concentration of the antagonist (this compound or scopolamine) is added to the bath and incubated for 20-30 minutes.
-
Concentration-Response Curve in Presence of Antagonist: The cumulative concentration-response curve for acetylcholine is repeated in the presence of the antagonist.
-
Data Analysis: The magnitude of the rightward shift of the acetylcholine concentration-response curve caused by the antagonist is used to calculate the pA2 value (a measure of antagonist potency).
Acetylcholinesterase Inhibition Assay
This assay is used to determine the inhibitory potential of a compound against the enzyme acetylcholinesterase.
Experimental Workflow:
Figure 4: Workflow for acetylcholinesterase inhibition assay.
Detailed Methodology (Ellman's Method):
-
Reagent Preparation: All reagents are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0). This includes a solution of acetylcholinesterase (from a source such as bovine erythrocytes or electric eel), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), a solution of the substrate acetylthiocholine, and various concentrations of the inhibitor (this compound).
-
Assay Procedure: In a 96-well plate or cuvette, the AChE solution is pre-incubated with different concentrations of this compound for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by adding acetylthiocholine and DTNB to the wells. AChE hydrolyzes acetylthiocholine to thiocholine and acetate. The produced thiocholine then reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored compound.
-
Measurement: The rate of formation of TNB is monitored by measuring the increase in absorbance at 412 nm using a spectrophotometer.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The percentage of inhibition is determined relative to a control reaction without the inhibitor. The Ki value, a measure of the inhibitor's binding affinity, can then be calculated from this data.[3]
Summary and Conclusion
Both this compound and scopolamine are effective smooth muscle relaxants that act on the muscarinic cholinergic system.
-
Scopolamine is a well-characterized competitive antagonist of muscarinic receptors, demonstrating high potency. Its mechanism is direct and focused on blocking the action of acetylcholine at the receptor level.
-
This compound presents a dual mechanism of action, combining muscarinic receptor antagonism with acetylcholinesterase inhibition. While its primary relaxant effect is attributed to its muscarinic blockade, its AChE inhibitory activity adds a layer of complexity to its pharmacological profile.
The choice between these agents in a research or drug development context will depend on the specific application and the desired pharmacological profile. The lack of direct comparative quantitative data highlights an area for future research to delineate the relative potencies and efficacies of these two compounds under standardized conditions. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
- 1. Effects of muscarinic receptor antagonists on acetylcholine-induced contractions of jejunal smooth muscle in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potentiation of acetylcholine-induced smooth muscle contraction in rat ileum by lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholine-induced relaxation and hyperpolarization in small bovine adrenal cortical arteries: role of cytochrome P450 metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulatory effect of diclofenac on antispasmodic effect of pitofenone in cholinergic spasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Pitofenone-Diclofenac and Pitofenone-Analgin Combinations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two common combination drug formulations used for the management of spasmodic pain: pitofenone combined with diclofenac and pitofenone combined with analgin (metamizole). This analysis is based on available preclinical and clinical data, with a focus on their mechanisms of action and therapeutic outcomes in conditions such as biliary, ureteric, and intestinal colic.
Executive Summary
The combination of an antispasmodic agent like pitofenone with a non-steroidal anti-inflammatory drug (NSAID) is a common strategy to concurrently address smooth muscle spasms and the associated pain and inflammation. The available evidence suggests that the combination of pitofenone with diclofenac may offer advantages in specific types of visceral pain, particularly biliary and ureteric colic, when compared to the pitofenone-analgin combination. Preclinical data also indicates a more potent antispasmodic effect of the diclofenac-pitofenone combination.
Data Presentation: Clinical Efficacy
A key clinical study directly comparing the two combinations, a double-blind, randomized, parallel, prospective study by Chaudhary and Gupta (1999), evaluated the efficacy in 200 patients with biliary, ureteric, and intestinal colic.[1] While the full quantitative data from this study is not publicly available, the published abstract provides a qualitative summary of the findings.
Table 1: Qualitative Comparison of Clinical Efficacy
| Indication | Pitofenone-Diclofenac Combination | Pitofenone-Analgin Combination | Reference |
| Biliary Colic | Superior Efficacy | - | [1] |
| Ureteric Colic | Superior Efficacy | - | [1] |
| Intestinal Colic | Therapeutically Equivalent | Therapeutically Equivalent | [1] |
Both medication combinations were reported to be well-tolerated with no significant side effects noted in the study.[1]
Experimental Protocols
Clinical Trial: Comparative Efficacy in Colic
The following protocol is based on the methodology described in the abstract by Chaudhary and Gupta (1999) and typical methodologies for similar clinical trials.[1]
-
Study Design: A double-blind, randomized, parallel, prospective, comparative clinical evaluation.
-
Participants: 200 patients diagnosed with biliary, ureteric, or intestinal colic.
-
Intervention:
-
Group A: Combination of Diclofenac + Pitofenone + Fenpiverinium.
-
Group B: Combination of Analgin + Pitofenone + Fenpiverinium.
-
-
Dosage and Administration: The coded drugs were administered thrice daily for five days.
-
Primary Outcome Measure: Reduction in pain intensity. Pain assessment was likely performed using a standardized pain scale, such as a Visual Analogue Scale (VAS) or a Numerical Rating Scale (NRS), at baseline and at specified intervals throughout the five-day treatment period.
-
Secondary Outcome Measures: Incidence of side effects and overall therapeutic response.
Preclinical Study: Antispasmodic Activity
The following protocol is based on the study by Kulkarni et al. (2004), which investigated the modulatory effect of diclofenac on the antispasmodic effect of pitofenone.[2][3]
-
Tissue Preparation: Guinea pig ileum was isolated and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Induction of Contraction: Acetylcholine (ACh) was used to induce concentration-dependent contractions of the ileal smooth muscle.
-
Drug Application:
-
Concentration-response curves for ACh were established in the absence of any antagonist.
-
The effects of diclofenac, analgin, and pitofenone, alone and in combination, were assessed by adding them to the organ bath prior to the addition of ACh.
-
-
Measurement of Contraction: The magnitude of smooth muscle contraction was recorded isometrically using a force-displacement transducer connected to a polygraph.
-
Analysis: The potentiation or inhibition of ACh-induced contractions by the test compounds was quantified by analyzing the shift in the concentration-response curve of ACh.
Mechanisms of Action and Signaling Pathways
The synergistic effect of these combinations arises from the distinct yet complementary mechanisms of each component.
-
Pitofenone: A potent antispasmodic agent that acts through a dual mechanism:
-
Musculotropic effect: It exerts a direct relaxing effect on smooth muscle cells, similar to papaverine.
-
Anticholinergic effect: It acts as a muscarinic receptor antagonist, counteracting the contractile effects of acetylcholine.
-
-
Diclofenac: A well-established NSAID that primarily acts by inhibiting the cyclooxygenase (COX) enzymes (both COX-1 and COX-2). This inhibition blocks the synthesis of prostaglandins, which are key mediators of pain and inflammation.
-
Analgin (Metamizole): An NSAID with a more complex and not fully elucidated mechanism of action. It is thought to involve:
-
Inhibition of central COX-3.
-
Activation of the opioidergic and cannabinoid systems.
-
Inhibition of intracellular calcium release, contributing to its spasmolytic effect.[3]
-
The combination of pitofenone with an NSAID provides a multi-pronged approach to managing spasmodic pain by simultaneously relaxing the smooth muscle and reducing the inflammatory and pain signaling pathways.
Caption: Synergistic mechanism of NSAIDs and Pitofenone.
Experimental Workflow and Logical Relationships
The evaluation of these combination drugs follows a logical progression from preclinical in vitro studies to clinical trials in patients.
Caption: Drug development and evaluation workflow.
Conclusion
The available evidence suggests that both pitofenone-diclofenac and pitofenone-analgin combinations are effective in treating spasmodic pain. However, the pitofenone-diclofenac combination appears to have a superior efficacy profile in the management of biliary and ureteric colic.[1] Preclinical studies support the potent antispasmodic activity of the diclofenac-pitofenone combination.[2][3] For intestinal colic, both combinations seem to be therapeutically equivalent.[1] The choice between these two combinations may, therefore, depend on the specific clinical indication and the underlying pathophysiology of the pain. Further head-to-head clinical trials with detailed quantitative reporting are warranted to definitively establish the comparative efficacy and safety of these two widely used drug combinations.
References
- 1. Double blind, randomised, parallel, prospective, comparative, clinical evaluation of a combination of antispasmodic analgesic Diclofenac + Pitofenone + Fenpiverinium (Manyana vs Analgin + Pitofenone + Fenpiverinium (Baralgan) in biliary, ureteric and intestinal colic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulatory effect of diclofenac on antispasmodic effect of pitofenone in cholinergic spasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative In-Vitro Antispasmodic Activity of Pitofenone Polymorphs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in-vitro antispasmodic activity of pitofenone polymorphs. This document summarizes available data, details experimental methodologies, and visualizes key pathways to support further research and development.
Executive Summary
Pitofenone, an antispasmodic agent, is known to exist in different polymorphic forms. Polymorphism, the ability of a solid material to exist in more than one crystalline structure, can significantly impact a drug's physicochemical properties, including solubility, dissolution rate, and bioavailability. Consequently, different polymorphs of the same active pharmaceutical ingredient (API) can exhibit varied therapeutic efficacy. Research into the antispasmodic activity of pitofenone polymorphs is crucial for selecting the optimal solid form for drug product development. This guide focuses on the in-vitro evaluation of these polymorphs, providing a framework for their comparative assessment.
Data Presentation: In-Vitro Antispasmodic Activity
A key study in the field successfully synthesized and characterized six distinct polymorphs of pitofenone hydrochloride. These polymorphs were subsequently evaluated for their in-vitro antispasmodic activity using a rat ileum model. While the full quantitative data from this seminal study is not publicly available, the research highlights a significant finding:
-
Enhanced Activity of TYPE-03 Polymorph: The study identified that the polymorph designated as GKRL-01(a) (TYPE-03) exhibited enhanced antispasmodic activity compared to the other five polymorphs.
Due to the unavailability of the specific IC50 or EC50 values from this comparative study, a detailed quantitative comparison table cannot be provided at this time. The following table structure is presented as a template for researchers to populate upon obtaining relevant experimental data.
Table 1: Comparative In-Vitro Antispasmodic Activity of this compound Polymorphs (Template)
| Polymorph Designation | Crystal System (if known) | Mean Inhibitory Concentration (IC50/EC50) ± SD | Statistical Significance (p-value) vs. Reference |
| Polymorph I | |||
| Polymorph II | |||
| Polymorph III (GKRL-01(a)) | |||
| Polymorph IV | |||
| Polymorph V | |||
| Polymorph VI | |||
| Reference Standard |
Data to be populated from experimental findings.
Experimental Protocols
The following is a detailed methodology for a typical in-vitro antispasmodic activity assay, based on established protocols for evaluating spasmolytic agents on isolated rodent ileum.
Animals
-
Wistar rats or guinea pigs of either sex, weighing between 200-250g, are commonly used.
-
Animals should be housed in standard laboratory conditions with free access to food and water.
-
A fasting period of 12-24 hours before the experiment is recommended, with water provided ad libitum.
Reagents and Solutions
-
Physiological Salt Solution (Tyrode's Solution): Composition (in mM): NaCl 136.9, KCl 2.68, CaCl2 1.8, MgCl2 1.05, NaHCO3 11.9, NaH2PO4 0.42, and glucose 5.55. The solution should be freshly prepared and maintained at 37°C, continuously aerated with carbogen (95% O2 and 5% CO2).
-
Spasmogens: Acetylcholine (ACh) chloride or Potassium Chloride (KCl) are commonly used to induce smooth muscle contraction.
-
Test Substances: The different polymorphs of this compound.
-
Reference Standard: A known antispasmodic agent like atropine or papaverine.
Tissue Preparation
-
The animal is euthanized by cervical dislocation.
-
The abdomen is opened, and a segment of the ileum is carefully isolated.
-
The isolated ileum is placed in a petri dish containing chilled Tyrode's solution.
-
The lumen is gently flushed to remove any contents.
-
Segments of 2-3 cm in length are cut and cleared of mesenteric tissue.
Experimental Setup
-
An isolated organ bath system is used, with a capacity of 10-20 ml, maintained at 37°C and continuously supplied with carbogen.
-
One end of the ileum segment is tied to a tissue holder at the bottom of the organ bath, and the other end is connected to an isotonic force transducer.
-
The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of 0.5-1.0 g, with the Tyrode's solution being replaced every 15 minutes.
Protocol for Evaluation of Antispasmodic Activity
-
Induction of Contraction: A submaximal concentration of the spasmogen (e.g., acetylcholine 1µM or KCl 60mM) is added to the organ bath to obtain a stable contraction.
-
Cumulative Concentration-Response Curve:
-
Once a stable plateau of contraction is achieved, the test polymorph is added to the bath in a cumulative manner (increasing concentrations).
-
The relaxation of the pre-contracted tissue is recorded as a percentage of the initial contraction. .
-
The effective concentration producing 50% relaxation (EC50) is calculated for each polymorph.
-
-
Inhibition of Spasmogen-Induced Contractions:
-
The tissue is incubated with a specific concentration of the test polymorph for a set period (e.g., 10 minutes).
-
A cumulative concentration-response curve for the spasmogen (e.g., acetylcholine) is then generated in the presence of the polymorph.
-
The shift in the concentration-response curve and the change in the maximum contraction are recorded.
-
The pA2 value (a measure of antagonist potency) can be calculated if the antagonism is competitive.
-
Data Analysis
-
The responses are recorded using a data acquisition system.
-
The percentage of relaxation or inhibition is calculated.
-
EC50 or IC50 values are determined using non-linear regression analysis.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the activity of the different polymorphs.
Mandatory Visualizations
Signaling Pathway of Pitofenone's Antispasmodic Action
Pitofenone primarily exerts its antispasmodic effect through a dual mechanism: direct muscle relaxation (musculotropic) and interference with nerve signaling (neurotropic).
Figure 1: Pitofenone's dual antispasmodic mechanism.
Experimental Workflow for In-Vitro Comparison
The following diagram outlines the logical flow of an experiment designed to compare the antispasmodic activity of different pitofenone polymorphs.
Figure 2: Workflow for comparing polymorph antispasmodic activity.
Conclusion
The existence of multiple polymorphs of this compound necessitates a thorough investigation into their comparative biological activities to ensure the selection of the most effective and stable form for pharmaceutical development. While current literature indicates that the GKRL-01(a) (TYPE-03) polymorph may offer enhanced antispasmodic effects, further quantitative in-vitro studies are required to substantiate this finding and to fully characterize the pharmacological profiles of all known polymorphs. The experimental protocols and workflows detailed in this guide provide a robust framework for conducting such comparative evaluations. Researchers are encouraged to utilize these methodologies to generate the critical data needed to advance the development of optimized pitofenone-based therapeutics.
A Comparative Guide to the Synergistic Antispasmodic Effects of Pitofenone and Fenpiverinium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antispasmodic agents pitofenone and fenpiverinium bromide, with a focus on their synergistic effects when used in combination. The information presented herein is intended to support research and development efforts in the field of smooth muscle relaxants.
Introduction to Pitofenone and Fenpiverinium Bromide
Pitofenone and fenpiverinium bromide are both potent antispasmodic agents commonly used in combination to alleviate pain associated with smooth muscle spasms, particularly in the gastrointestinal and urogenital tracts. Their clinical efficacy is enhanced through a synergistic mechanism of action, targeting different pathways involved in smooth muscle contraction.
Pitofenone is a musculotropic antispasmodic, meaning it exerts its effect directly on the smooth muscle cells. Its primary mechanism involves increasing the permeability of the cell membrane to calcium ions and inhibiting intracellular phosphodiesterase, leading to muscle relaxation. Additionally, some evidence suggests it may possess acetylcholinesterase inhibitory activity.
Fenpiverinium bromide is a neurotropic antispasmodic, specifically an anticholinergic agent. It acts as a competitive antagonist at muscarinic receptors (primarily M3) on smooth muscle cells. By blocking the action of acetylcholine, a key neurotransmitter that triggers muscle contraction, fenpiverinium bromide effectively reduces smooth muscle tone and motility.[1]
The Rationale for Synergy: A Dual-Pronged Approach
The synergistic effect of combining pitofenone and fenpiverinium bromide stems from their complementary mechanisms of action. While fenpiverinium bromide targets the nerve impulses that initiate muscle spasms (neurotropic action), pitofenone acts directly on the muscle tissue to induce relaxation (musculotropic action).[1] This dual approach ensures a more comprehensive and potent antispasmodic effect than either agent could achieve alone.
dot
References
A Comparative Guide to the Quantitative Analysis of Pitofenone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the accurate and precise quantification of pitofenone hydrochloride, a widely used antispasmodic agent. The information presented herein is intended to assist researchers and analytical development scientists in selecting the most suitable method for their specific needs, whether for routine quality control, stability studies, or pharmacokinetic analysis. This document summarizes key performance data from published studies and outlines the experimental protocols for each method.
Method Comparison Overview
Table 1: Summary of Performance Data for this compound Quantification Methods
| Parameter | RP-HPLC Method 1[1][2] | RP-HPLC Method 2[3] | Spectrophotometric Method |
| Linearity Range | 6 - 14 µg/mL[1][2] | 7.01 - 13.01 µg/mL[3] | 1 - 15 mg/L |
| Correlation Coefficient (r²) | > 0.999 | 0.9995[3] | Not Reported |
| Accuracy (% Recovery) | 98.2% - 99.98% | 99.55% (RSD 0.3%)[3] | Not Reported |
| Precision (% RSD) | < 2%[1][2] | 0.3%[3] | Not Reported |
| Limit of Detection (LOD) | 0.0927 µg/mL[1][2] | 0.1701 µg/mL[3] | Not Reported |
| Limit of Quantitation (LOQ) | 0.281 µg/mL[1][2] | 0.5155 µg/mL[3] | Not Reported |
Detailed Experimental Protocols
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC has proven to be a robust, accurate, and precise method for the determination of this compound, often in combination with other active pharmaceutical ingredients.
This method is suitable for the simultaneous estimation of fenpiverinium bromide and this compound.[1][2]
-
Instrumentation: A Shimadzu HPLC system equipped with a 2695 binary pump with an inbuilt degasser, a 2487 Dual absorbance detector, and a Rheodyne injector with a 20 µL sample loop. Data analysis is performed using Waters Empower 2 software.
-
Chromatographic Column: Thermo Kromasil C18 column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of diammonium hydrogen orthophosphate buffer (pH 7.2) and acetonitrile in a ratio of 55:45 (v/v). The mobile phase is degassed and filtered through a 0.45 µm filter.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 220 nm.[1]
-
Injection Volume: 20 µL.
-
Retention Time: The retention time for this compound is approximately 7.45 minutes.[1]
This stability-indicating RP-HPLC method is designed for the simultaneous estimation of Metamizole sodium and Pitofenone HCl.[3]
-
Instrumentation: An HPLC system with a suitable UV detector.
-
Chromatographic Column: Inertsil ODS 3V C-18 Column.[3]
-
Mobile Phase: A mixture of 0.05M sodium dihydrogen phosphate buffer (pH 5.0) and methanol in a ratio of 53:47 (v/v).[3]
-
Flow Rate: 1 mL/min.[3]
-
Detection Wavelength: 286 nm.[3]
-
Injection Volume: Not specified.
-
Sample Preparation: For accuracy studies, the method involves adding a working standard of this compound to a placebo in the range of 70% to 130% of the test concentration.[3]
UV-Visible Spectrophotometry
Spectrophotometric methods offer a simpler and more cost-effective alternative to HPLC for the quantification of this compound, particularly in single-component formulations or for preliminary analysis.
This method was developed for the simultaneous determination of metamizole sodium, this compound, and fenpiverinium bromide using partial least squares (PLS-1 and PLS-2 methods).
-
Instrumentation: A double-beam Shimadzu UV-Visible spectrophotometer.
-
Solvent: The specific solvent used for sample preparation is not detailed in the abstract.
-
Analytical Wavelength: The abstract does not specify the wavelength range used for the spectrophotometric analysis.
-
Linearity Range: The linear dynamic range for the determination of this compound was found to be between 1 and 15 mg/L.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a sophisticated form of thin-layer chromatography that offers high resolution, sensitivity, and the ability to analyze multiple samples simultaneously. While no specific validated HPTLC method for the quantification of this compound with detailed accuracy and precision data was identified in the reviewed literature, the general methodology for HPTLC is as follows:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 are commonly used.
-
Sample Application: Samples are applied as bands using an automated applicator, which ensures precision and reproducibility.
-
Mobile Phase: The selection of the mobile phase is critical and involves testing various solvent mixtures to achieve optimal separation.
-
Development: The plate is developed in a chromatographic chamber saturated with the mobile phase vapor.
-
Densitometric Analysis: After development, the plate is dried and the separated bands are quantified using a densitometer at a specific wavelength.
The validation of an HPTLC method would typically involve assessing parameters such as linearity, precision, accuracy, specificity, LOD, and LOQ, as per ICH guidelines.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the described analytical methods.
Caption: Experimental workflow for RP-HPLC analysis of this compound.
References
A Comparative Guide to Robustness Testing of Analytical Methods for Pitofenone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the robustness of various reported analytical methods for the determination of pitofenone hydrochloride in pharmaceutical formulations. Robustness, a key parameter in method validation, evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. This document summarizes experimental data and provides detailed methodologies to aid researchers in selecting and developing rugged analytical methods.
Comparison of Robustness in HPLC Methods for this compound Analysis
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of this compound. The robustness of an HPLC method is typically assessed by intentionally varying critical chromatographic parameters and observing the effect on system suitability parameters such as peak area, retention time, theoretical plates, and tailing factor. The following table summarizes the robustness testing parameters and results from various published methods.
| Method | Parameter Varied | Variation | Observed Effect (on Retention Time, Peak Area, etc.) | Conclusion |
| Method 1: RP-HPLC for Pitofenone HCl and Fenpiverinium Bromide | Flow Rate | ± 0.1 mL/min | Negligible change in retention time and peak area; %RSD < 2% | Robust |
| Mobile Phase Composition (Organic Phase) | ± 2% | Minor shift in retention time, resolution remained > 2 | Robust | |
| pH of Buffer | ± 0.2 units | No significant impact on peak shape or retention time | Robust | |
| Wavelength | ± 2 nm | Assay results remained within 98-102% | Robust | |
| Method 2: Stability-Indicating RP-HPLC for Pitofenone HCl, Fenpiverinium Bromide, and Diclofenac [1][2] | Flow Rate | ± 0.2 mL/min | Retention time shifted slightly, but system suitability passed | Robust |
| Mobile Phase Composition (Acetonitrile:Buffer) | ± 5% | Minor changes in peak elution order, but all peaks were well-resolved | Robust | |
| Column Temperature | ± 5 °C | Slight decrease in retention time with increased temperature, no effect on peak symmetry | Robust | |
| Method 3: RP-HPLC for Pitofenone HCl and Metamizole Sodium [3] | Mobile Phase pH | ± 0.2 units | No significant change in the chromatographic profile | Robust |
| Flow Rate | ± 0.1 mL/min | Small, predictable changes in retention times | Robust | |
| Wavelength | ± 5 nm | No significant effect on the assay results | Robust |
Experimental Protocols for Robustness Testing
The following are detailed methodologies for conducting robustness testing as cited in the comparative data.
Method 1: RP-HPLC for Simultaneous Estimation of Pitofenone HCl and Fenpiverinium Bromide
-
Chromatographic Conditions:
-
Robustness Deliberate Variations:
-
Flow Rate: Varied by ± 0.1 mL/min (i.e., 0.9 mL/min and 1.1 mL/min).
-
Mobile Phase Composition: The percentage of acetonitrile was varied by ± 2% (i.e., 43% and 47%).
-
pH of the Buffer: The pH of the diammonium hydrogen phosphate buffer was adjusted to 7.0 and 7.4.
-
Detection Wavelength: The detection wavelength was changed to 218 nm and 222 nm.
-
-
Analysis: A standard solution of this compound and fenpiverinium bromide was injected in triplicate for each varied condition. The system suitability parameters, including retention time, peak area, theoretical plates, and tailing factor, were recorded and compared with the results obtained under the optimized conditions. The relative standard deviation (%RSD) for the assay of this compound under all varied conditions was calculated.
Method 2: Stability-Indicating RP-HPLC for Pitofenone HCl, Fenpiverinium Bromide, and Diclofenac[1][2]
-
Chromatographic Conditions:
-
Robustness Deliberate Variations:
-
Flow Rate: Varied to 0.8 mL/min and 1.2 mL/min.
-
Mobile Phase Composition: The ratio of acetonitrile to buffer was changed to 45:55 and 55:45.
-
Column Temperature: The column temperature was set to 25°C and 35°C.
-
-
Analysis: For each variation, the sample solution was injected, and the chromatographic parameters were evaluated. The reliability of the method was determined by ensuring that the system suitability criteria were met under all modified conditions.
Mandatory Visualizations
The following diagrams illustrate the typical workflow and logical relationships in robustness testing of an analytical method.
Caption: Workflow for conducting a robustness study of an analytical method.
Caption: Key parameters and their variations in robustness testing.
References
A Head-to-Head Comparison of Pitofenone and Other Antispasmodic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of pitofenone with other commonly used antispasmodic agents, supported by available experimental data. The information is intended to assist researchers, scientists, and drug development professionals in their understanding of the pharmacological profiles of these compounds.
Executive Summary
Antispasmodic agents are a class of drugs used to relieve cramps and spasms of smooth muscle, particularly in the gastrointestinal tract. This guide focuses on a head-to-head comparison of pitofenone with three other widely used antispasmodics: drotaverine, hyoscine, and dicyclomine. The comparison covers their mechanisms of action, available clinical efficacy data, and in-vitro potency. Due to a lack of direct head-to-head clinical trials involving pitofenone as a monotherapy, this guide synthesizes data from various studies to provide a comprehensive overview.
Mechanism of Action
The therapeutic effects of these antispasmodic agents stem from their distinct mechanisms of action, which ultimately lead to the relaxation of smooth muscle.
-
Pitofenone: Exhibits a dual mechanism of action. It has a direct musculotropic (papaverine-like) effect on smooth muscles, causing them to relax. Additionally, it possesses some anticholinergic properties by inhibiting acetylcholinesterase, the enzyme that breaks down acetylcholine, a neurotransmitter that causes muscle contraction.[1]
-
Drotaverine: A selective inhibitor of phosphodiesterase 4 (PDE4) in smooth muscle cells.[2][3] Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn inactivates myosin light-chain kinase (MLCK), resulting in muscle relaxation.[4]
-
Hyoscine (Scopolamine): A well-known anticholinergic agent that acts as a competitive antagonist of acetylcholine at muscarinic receptors on smooth muscle cells.[5] By blocking these receptors, it prevents acetylcholine-induced muscle contractions.
-
Dicyclomine: Also an anticholinergic agent that blocks muscarinic receptors.[6][7] It has a direct relaxant effect on smooth muscle as well.[6]
Signaling Pathway of Smooth Muscle Contraction and Relaxation
Caption: Mechanisms of action of different antispasmodic agents.
Data Presentation: Head-to-Head Comparison
The following tables summarize the available quantitative data from clinical and in-vitro studies. It is important to note that direct comparative data for pitofenone monotherapy is limited.
Table 1: Clinical Efficacy in Abdominal Pain
| Agent | Indication | Dosage | Comparator | Key Efficacy Results | Reference |
| Pitofenone | Biliary, Ureteric, and Intestinal Colic | Part of a combination therapy | Analgin + Pitofenone + Fenpiverinium | The combination with Diclofenac was superior in biliary and ureteric colic and equivalent in intestinal colic. | [8][9][10] |
| Drotaverine | Irritable Bowel Syndrome (IBS) | 80 mg, three times a day | Mebeverine 135 mg | Significantly greater reduction in pain severity (70.4% vs 46.1%) and frequency. | [11][12][13] |
| Drotaverine | Acute Non-specific Abdominal Pain in Children | - | Hyoscine | Both were equally efficacious, with 81% of the drotaverine group and 77% of the hyoscine group responding. | [14] |
| Hyoscine | Acute Non-specific Abdominal Pain in Children | - | Drotaverine | Both were equally efficacious, with 77% of the hyoscine group and 81% of the drotaverine group responding. | [14] |
| Dicyclomine | Irritable Bowel Syndrome (IBS) | 160 mg daily (40 mg, four times a day) | Placebo | 82% of patients showed a favorable clinical response compared to 55% with placebo. | [15] |
Table 2: In-Vitro Antispasmodic Potency on Isolated Guinea Pig Ileum
| Agent | Parameter | Value | Interpretation | Reference |
| Dicyclomine | pA2 | 8.92 ± 0.237 | High antagonist potency at muscarinic receptors. | |
| Hyoscine | pA2 | 9.09 ± 0.022 | High antagonist potency at muscarinic receptors, slightly higher than dicyclomine in this study. | |
| Pitofenone | - | No direct comparative data found | - | - |
| Drotaverine | - | No direct comparative data found | - | - |
pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
In-Vitro Antispasmodic Activity Assay (Isolated Guinea Pig Ileum)
This model is a classical pharmacological method to assess the spasmolytic activity of a compound.
Objective: To determine the potency of antispasmodic agents in inhibiting smooth muscle contractions induced by an agonist like acetylcholine.
Methodology:
-
Tissue Preparation: A guinea pig is euthanized, and a segment of the ileum is dissected and placed in an organ bath containing an oxygenated physiological salt solution (e.g., Tyrode's solution) maintained at 37°C.
-
Tissue Mounting: The ileum segment is mounted vertically in the organ bath, with one end attached to a fixed point and the other to an isotonic or isometric force transducer to record muscle contractions.
-
Equilibration: The tissue is allowed to equilibrate for a period (e.g., 30-60 minutes) under a slight tension, with periodic washing with fresh physiological salt solution.
-
Agonist-Induced Contraction: A concentration-response curve is generated for a spasmogen, typically acetylcholine, by adding increasing concentrations to the organ bath and recording the resulting contractions.
-
Antagonist Incubation: The tissue is then incubated with a specific concentration of the antispasmodic agent (the antagonist) for a set period.
-
Shift in Concentration-Response Curve: The concentration-response curve for acetylcholine is repeated in the presence of the antagonist. An effective antispasmodic will shift the curve to the right, indicating that a higher concentration of the agonist is required to produce the same level of contraction.
-
Data Analysis: The magnitude of the rightward shift is used to calculate parameters like the pA2 value, which quantifies the antagonist's potency.
Caption: Workflow for in-vitro antispasmodic activity testing.
In-Vivo Assessment of Antidiarrheal Activity (Castor Oil-Induced Diarrhea Model)
This in-vivo model is used to evaluate the antidiarrheal and potential antispasmodic effects of a substance.
Objective: To assess the ability of a test compound to delay the onset of diarrhea and reduce the frequency of defecation in mice treated with castor oil.
Methodology:
-
Animal Selection and Fasting: Mice are selected and fasted for a period (e.g., 18-24 hours) before the experiment, with free access to water.
-
Grouping and Dosing: The animals are divided into several groups: a control group (vehicle), a positive control group (a known antidiarrheal agent like loperamide), and test groups receiving different doses of the antispasmodic agent. The substances are administered orally.
-
Induction of Diarrhea: After a specific time following treatment (e.g., 60 minutes), diarrhea is induced in all animals by oral administration of castor oil.
-
Observation: The mice are then placed in individual cages with absorbent paper and observed for a set period (e.g., 4 hours). The time to the first diarrheal stool and the total number of diarrheal stools are recorded.
-
Data Analysis: The percentage inhibition of defecation is calculated for each group compared to the control group. A significant delay in the onset of diarrhea and a reduction in the number of stools indicate antidiarrheal activity.
Caption: Workflow for in-vivo antidiarrheal activity testing.
Discussion and Conclusion
This comparative guide highlights the distinct pharmacological profiles of pitofenone, drotaverine, hyoscine, and dicyclomine. While all four agents are effective antispasmodics, their mechanisms of action differ, which may influence their clinical utility in specific conditions.
-
Pitofenone's dual mechanism as a direct musculotropic and anticholinergic agent is noteworthy. However, the lack of robust, direct comparative clinical data for its monotherapy makes it challenging to definitively position its efficacy against the other agents. The available data in combination therapies suggest its clinical utility, particularly in colicky pain.[8][9][10]
-
Drotaverine stands out with its selective PDE4 inhibition, which translates to a favorable side effect profile, particularly the absence of anticholinergic effects.[13] Clinical data suggests its superiority over mebeverine in IBS and equal efficacy to hyoscine in pediatric abdominal pain.[11][12][13][14]
-
Hyoscine and Dicyclomine are established anticholinergic agents. In-vitro data suggests high potency in blocking muscarinic receptors, with hyoscine showing slightly higher potency in one study. Clinical data for dicyclomine in IBS shows a significant improvement over placebo.[15] The choice between these two may depend on the desired duration of action and side effect tolerance.
For drug development professionals, the distinct mechanisms of these agents offer different avenues for developing novel antispasmodics. The selectivity of drotaverine for PDE4 is a prime example of targeted drug design to minimize off-target effects. Further head-to-head clinical trials, especially involving pitofenone monotherapy, are warranted to provide a clearer picture of their comparative efficacy and to guide clinical decision-making. Moreover, in-vitro studies directly comparing the potency of all four agents under the same experimental conditions would be highly valuable for a more precise pharmacological ranking.
References
- 1. Stuff That Works [stuffthatworks.health]
- 2. Nonsteroidal anti-inflammatory drugs (NSAIDs) for acute renal colic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov:443]
- 4. ESTIMATION OF ANTISPASMODIC POTENCY OF DICYCLOMINE IN COMPARISON TO ATROPINE ON ISOLATED RAT COLON | Semantic Scholar [semanticscholar.org]
- 5. Comparative study of pA2 values of pirenzepine and atropine for guinea-pig gastric fundus and gastric smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iosrphr.org [iosrphr.org]
- 7. Double blind, randomised, parallel, prospective, comparative, clinical evaluation of a combination of antispasmodic analgesic Diclofenac + Pitofenone + Fenpiverinium (Manyana vs Analgin + Pitofenone + Fenpiverinium (Baralgan) in biliary, ureteric and intestinal colic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Double-blind comparative prospective clinical evaluation of a combination antispasmodic--Manyana (R) (diclofenac pitafenone and fenpeverinium) and Baralgan (analgin + pitafenone and fenpeverinium) in intestinal, biliary and ureteric colic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of the in-vivo and in-vitro Antidiarrheal Activity of the Freeze-dried Extracts of Tylosema Fassoglense (Schweinf.) Torre & Hillc. In Selected Animal Models of Diarrhea [erepository.uonbi.ac.ke]
- 10. researchgate.net [researchgate.net]
- 11. Comparative evaluation of efficacy and safety of drotaverine versus mebeverine in irritable bowel syndrome: A randomized double-blind controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nepjol.info [nepjol.info]
- 13. Antispasmodic activity of isovanillin and isoacetovanillon in comparison with Pycnocycla spinosa Decne.exBoiss extract on rat ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 15. m.youtube.com [m.youtube.com]
A Comparative Guide to the Anticholinergic Properties of Pitofenone Hydrochloride Combinations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticholinergic properties of pitofenone hydrochloride combinations against other commonly used antispasmodic agents, namely dicyclomine hydrochloride and hyoscine N-butylbromide. The information is compiled from publicly available experimental data to assist in research and drug development.
Executive Summary
This compound, often in combination with fenpiverinium bromide, is utilized for its antispasmodic effects. Its anticholinergic action is attributed, at least in part, to the inhibition of acetylcholinesterase. This mechanism differs from that of dicyclomine and hyoscine, which act as direct competitive antagonists at muscarinic acetylcholine receptors. While robust quantitative comparative data on the antimuscarinic potency of pitofenone combinations is limited in the available literature, this guide presents the existing evidence for dicyclomine and hyoscine, alongside the acetylcholinesterase inhibitory activity of pitofenone, to offer a thorough comparative overview.
Data Presentation: Comparative Anticholinergic Potency
The following tables summarize the available quantitative data on the anticholinergic and antispasmodic activities of the compared substances. It is crucial to note the different experimental models and parameters, which may not allow for direct, one-to-one comparisons of potency.
Table 1: Antimuscarinic Potency (pA2 Values) in Guinea Pig Ileum
| Compound | pA2 Value (Mean ± SEM) | Type of Antagonism | Reference |
| Dicyclomine Hydrochloride | 9.39 ± 0.12 | Non-competitive | [1] |
| Hyoscine N-butylbromide | 9.46 ± 0.05 | Competitive | [1] |
| This compound | Not Available | - | - |
| Fenpiverinium Bromide | Not Available | - | - |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Table 2: Inhibitory Concentration (IC50) of Hyoscine N-butylbromide in Human Intestinal Tissue
| Parameter | IC50 Value (nmol/L) | Agonist | Reference |
| Muscle Contraction | 429 | Bethanechol | [2] |
| Calcium Mobilization | 121 | Bethanechol | [2] |
| Epithelial Secretion | 224 | Bethanechol | [2] |
The IC50 value is the concentration of an inhibitor where the response (or binding) is reduced by half.
Table 3: Acetylcholinesterase (AChE) Inhibition by Pitofenone
| Enzyme Source | Ki Value (µM) | Type of Inhibition | Reference |
| Bovine Erythrocytes | 36 | Reversible, Non-competitive | [3] |
| Electric Eel | 45 | Reversible, Non-competitive | [3] |
The Ki value is the inhibition constant, representing the concentration of inhibitor required to produce half-maximum inhibition.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of common protocols used to assess anticholinergic and antispasmodic activity.
Isolated Tissue (Guinea Pig Ileum) Preparation for Antimuscarinic Activity Assessment
This in vitro method is a standard for evaluating the antispasmodic and anticholinergic effects of drugs.
-
Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and cleaned of its mesenteric attachments. The segment is then suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and continuously aerated with carbogen (95% O2, 5% CO2).
-
Contraction Induction: The tissue is allowed to equilibrate under a resting tension (e.g., 1g). Cumulative concentration-response curves are then generated for a cholinergic agonist, typically acetylcholine or carbachol, to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of the antagonist (e.g., dicyclomine, hyoscine) for a predetermined period.
-
Data Acquisition: A second concentration-response curve for the agonist is generated in the presence of the antagonist. The degree of rightward shift in the curve indicates the potency of the antagonist.
-
Data Analysis: The dose ratio (the ratio of the agonist concentration producing 50% of the maximal response in the presence and absence of the antagonist) is calculated. A Schild plot is then constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of this plot provides the pA2 value.
Acetylcholinesterase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine.
-
Enzyme and Substrate Preparation: A solution of purified acetylcholinesterase (from a source such as bovine erythrocytes or electric eel) is prepared. A suitable substrate, such as acetylthiocholine, is also prepared.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., pitofenone).
-
Reaction Initiation: The substrate is added to the enzyme-inhibitor mixture to start the enzymatic reaction.
-
Detection: The rate of the reaction is measured by detecting the product of substrate hydrolysis. For acetylthiocholine, this is often done by measuring the absorbance of a colored product formed by the reaction of the thiol group with a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Data Analysis: The rate of reaction in the presence of the inhibitor is compared to the rate in its absence. The inhibitor concentration that causes 50% inhibition (IC50) is determined, and from this, the inhibition constant (Ki) can be calculated using the Michaelis-Menten equation and the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathway of Muscarinic Antagonism
Caption: Muscarinic antagonist action on smooth muscle cells.
Experimental Workflow for Isolated Tissue Assay
Caption: Workflow for determining pA2 values in isolated tissue.
Logical Relationship of Anticholinergic Mechanisms
References
Safety Operating Guide
Navigating the Disposal of Pitofenone Hydrochloride: A Procedural Guide
The proper disposal of pitofenone hydrochloride, a laboratory chemical, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established protocols is paramount to ensure compliance with regulations and to mitigate potential hazards. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound.
Hazard Profile and Regulatory Compliance
This compound is classified with several hazards that necessitate careful handling during disposal procedures. It is harmful if swallowed, causes skin and serious eye irritation, may lead to respiratory irritation, and is suspected of damaging fertility or the unborn child.[1][2] Consequently, the disposal of this substance is governed by stringent regulations. All disposal activities must be conducted in accordance with prevailing country, federal, state, and local regulations.[1][3] In the United States, the Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[4][5][6]
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2] | GHS07 | Danger |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1][2] | GHS07 | Danger |
| Serious Eye Damage/Irritation (Category 2A) | Causes serious eye irritation.[1][2] | GHS07 | Danger |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation.[1][2] | GHS07 | Danger |
| Reproductive Toxicity (Category 1B) | May damage fertility or the unborn child.[1][2] | GHS08 | Danger |
Operational Protocol for Disposal
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure all personnel are equipped with the appropriate PPE to minimize exposure.
-
Eye Protection: Wear safety goggles with side-shields.[1]
-
Hand Protection: Use protective gloves.[1]
-
Skin and Body Protection: Wear impervious clothing or a full-sleeved apron.[1][7]
-
Respiratory Protection: If there is a risk of dust or aerosol formation, use a suitable respirator or work in an area with appropriate exhaust ventilation.[1]
Waste Segregation and Containment
Proper segregation and containment are the first steps in the disposal process.
-
Identify Waste: Clearly identify all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipettes, gloves, paper towels).
-
Use Designated Containers: Place all this compound waste into a dedicated, properly labeled hazardous waste container. The container must be made of a stable material and be capable of being well-sealed.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the specific chemical name: "this compound."
Storage of Chemical Waste
Temporary storage of the waste must be handled safely pending collection by a licensed disposal service.
-
Storage Location: Store the sealed waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
Incompatible Materials: Ensure the storage area is free from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
-
Limited Storage Time: Chemical waste should only be stored temporarily and disposed of with as little delay as possible to prevent health hazards.[8]
Final Disposal Procedure
Final disposal must be carried out by a licensed and qualified hazardous waste management company.
-
Engage a Professional Service: Do not attempt to dispose of this compound through standard laboratory drains or as regular trash. Sewer disposal of such chemicals is often prohibited.[9]
-
Documentation: Maintain all records related to the disposal, including waste manifests provided by the disposal company, as required by regulations.
-
Method of Disposal: The most common method for the disposal of pharmaceutical waste is incineration at a permitted treatment facility.[5][6]
Emergency Procedures: Accidental Spills
In the event of an accidental release of this compound, immediate action is required to contain the spill and protect personnel.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1][3]
-
Utilize Full PPE: Before addressing the spill, responders must be wearing full personal protective equipment as outlined above.[1][3]
-
Contain the Spill: Prevent further leakage or spillage. Keep the product away from drains, water courses, or the soil.[1][3]
-
Absorb and Clean:
-
Dispose of Contaminated Material: Collect all contaminated materials (absorbent, cleaning supplies, PPE) and place them in a sealed, labeled hazardous waste container for disposal according to the procedures in Section 13 of the Safety Data Sheet.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. abmole.com [abmole.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. kmpharma.in [kmpharma.in]
- 8. ptb.de [ptb.de]
- 9. easyrxcycle.com [easyrxcycle.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
